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  • Product: 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride

Executive Summary In modern drug discovery, the strategic utilization of bifunctional building blocks is essential for navigating complex structure-activity relationships (SAR). 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic utilization of bifunctional building blocks is essential for navigating complex structure-activity relationships (SAR). 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is a highly versatile intermediate that combines two privileged pharmacophores: a conformationally restricted pyrrolidine ring and a metabolically tunable thioether linkage. This technical guide provides an in-depth analysis of its structural properties, physicochemical profiling, and validated methodologies for its application in synthetic medicinal chemistry.

Structural and Physicochemical Profiling

Understanding the precise physicochemical properties of a building block is the first step in designing robust synthetic routes. The compound is supplied as a hydrochloride salt, a deliberate design choice that enhances aqueous solubility, prevents the premature air-oxidation of the secondary amine, and ensures long-term shelf stability.

Quantitative Chemical Identity

The following table summarizes the core structural and physical data of the compound[1]:

PropertyValue / Description
Chemical Name 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride
Synonyms 3-((4-Methoxyphenyl)thio)pyrrolidine hydrochloride
CAS Number 1864062-29-2
Molecular Formula C₁₁H₁₆ClNOS (Base: C₁₁H₁₅NOS + HCl)
Molecular Weight 245.77 g/mol
Exact Mass (Free Base) 209.0874 Da
SMILES String Cl.COC1=CC=C(SC2CNCC2)C=C1
Key Functional Groups Secondary amine (pyrrolidine), Thioether, Methoxyaryl

Mechanistic Causality of the Salt Form: Free base pyrrolidines are highly nucleophilic and prone to absorbing atmospheric carbon dioxide (forming carbamates) or undergoing oxidative degradation. By protonating the secondary amine to form the hydrochloride salt, the electron density on the nitrogen is sequestered, rendering the molecule chemically inert during storage while maintaining the integrity of the adjacent thioether linkage.

Analytical Characterization Workflows

To ensure scientific integrity and reproducibility in downstream assays, the structural identity and purity of the building block must be rigorously validated. A self-validating analytical system utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

Protocol 1: LC-MS and NMR Validation
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (for MS) or DMSO- d6​ (for NMR). The high polarity of the HCl salt ensures rapid dissolution in these solvents.

  • LC-MS Analysis (ESI+): Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Under Electrospray Ionization positive mode (ESI+), the salt dissociates, and the free base is protonated. Target Ion: Look for the [M+H]+ peak at m/z 210.09.

  • 1 H NMR Spectroscopy (400 MHz):

    • Identify the strong singlet at ~3.75 ppm corresponding to the three protons of the methoxy ( −OCH3​ ) group.

    • Observe the characteristic AA'BB' multiplet in the aromatic region (6.80–7.40 ppm) confirming the para-substituted phenyl ring.

    • Analyze the complex multiplets between 1.80–3.50 ppm, which map to the diastereotopic protons of the pyrrolidine ring.

AnalyticalWorkflow A Sample Prep (DMSO-d6 / MeOH) B LC-MS (ESI+) Target: [M+H]+ 210.09 A->B C NMR Spectroscopy 1H & 13C Analysis A->C D Data Integration & Structural Assignment B->D C->D E Purity Validation (>95%) D->E

Analytical workflow for structural validation of the pyrrolidine thioether.

Synthetic Utility & Derivatization Strategies

The true value of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine lies in its orthogonal reactivity. The secondary amine can be selectively functionalized via N-alkylation or N-acylation, while the thioether can be oxidized to modulate the molecule's topological polar surface area (tPSA) and hydrogen-bonding capacity[2].

Protocol 2: N-Boc Protection of the Pyrrolidine Ring

Before engaging the thioether in cross-coupling or oxidation reactions, it is often necessary to protect the secondary amine.

  • Neutralization (Free-Basing): Suspend 1.0 eq (245.8 mg, 1.0 mmol) of the hydrochloride salt in 5.0 mL of anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature until the solution becomes homogenous. Causality: DIPEA acts as a non-nucleophilic base, scavenging the HCl to liberate the reactive secondary amine without competing for electrophiles.

  • Electrophilic Addition: Cool the reaction to 0 °C. Dropwise, add 1.2 eq of Di-tert-butyl dicarbonate (Boc 2​ O) dissolved in 1.0 mL DCM.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Ninhydrin stain; the secondary amine will turn pink/purple, whereas the protected product will not).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the N-Boc protected intermediate.

SyntheticPathways Core 3-[(4-Methoxyphenyl)sulfanyl] pyrrolidine HCl Base Neutralization (DIPEA / Et3N) Core->Base Path3 Thioether Oxidation (mCPBA) Core->Path3 Path1 N-Acylation (R-COCl) Base->Path1 Path2 N-Alkylation (R-Br / Base) Base->Path2 Prod1 Amide Derivative Path1->Prod1 Prod2 N-Alkyl Pyrrolidine Path2->Prod2 Prod3 Sulfoxide / Sulfone Path3->Prod3

Key synthetic derivatization pathways for the functionalized pyrrolidine building block.

Mechanistic Insights in Drug Discovery

The incorporation of the 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine scaffold into lead compounds offers distinct pharmacological advantages:

  • The Pyrrolidine Core: The five-membered nitrogen heterocycle provides sp3 -hybridized 3D coverage, allowing molecules to escape the "flatness" often associated with clinical attrition[3]. The non-planarity (pseudorotation) of the ring enables precise spatial alignment of the methoxyphenyl group within deep hydrophobic protein pockets.

  • The Thioether Linkage: Thioethers are increasingly utilized to enhance passive membrane permeability and oral bioavailability[4]. Furthermore, the sulfur atom serves as a metabolic soft spot; it can undergo controlled hepatic oxidation to sulfoxides, which are often active metabolites with distinct pharmacokinetic profiles[2]. The electron-donating methoxy group on the adjacent phenyl ring increases the electron density of the sulfur atom, making it more susceptible to such targeted oxidative transformations.

References
  • National Institutes of Health (NIH). "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." PMC. Available at:[Link]

  • American Chemical Society (ACS). "Design of Thioether Cyclic Peptide Scaffolds with Passive Permeability and Oral Exposure." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Solubility Profile of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride in DMSO and Water: A Technical Guide

Executive Summary & Physicochemical Rationale The compound 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride (CAS: 1864062-29-2; MW: 245.77 g/mol ) is a bifunctional small molecule characterized by a hydrophilic sec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride (CAS: 1864062-29-2; MW: 245.77 g/mol ) is a bifunctional small molecule characterized by a hydrophilic secondary amine (pyrrolidine core) and a lipophilic (4-methoxyphenyl)sulfanyl moiety [1]. As a hydrochloride salt, its solubility profile is governed by a delicate balance between the hydration energy of the protonated amine and the hydrophobic effect induced by the aryl thioether.

Understanding its solubility in dimethyl sulfoxide (DMSO) and water is critical for downstream applications ranging from high-throughput screening (HTS) to formulation development. DMSO acts as a universal solvent for library storage, while aqueous buffers simulate physiological conditions. The transition between these two states often dictates the bioaccessibility of the compound. This guide provides a rigorous, self-validating framework for profiling the solubility of this chemotype, distinguishing between kinetic (DMSO-driven) and thermodynamic (equilibrium) solubility [2].

Solvation Mechanics: DMSO vs. Aqueous Media

The Role of DMSO in High-Throughput Screening

DMSO is a polar aprotic solvent with a high dielectric constant, capable of solvating both the lipophilic aryl thioether and the polar pyrrolidinium salt. For 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, solubility in pure DMSO is exceptionally high (typically >100 mM). However, when a DMSO stock is spiked into an aqueous assay buffer, the solvent undergoes a rapid phase shift. If the final concentration exceeds the compound's aqueous solubility limit, supersaturation occurs, often leading to rapid precipitation—a phenomenon that confounds biological assay readouts [2].

Aqueous Solvation and the Common Ion Effect

In pure water, the hydrochloride salt dissociates, yielding the highly soluble protonated pyrrolidinium cation. However, in physiological buffers (e.g., PBS, simulated gastric fluid) containing high concentrations of chloride ions (Cl⁻), the common ion effect suppresses the dissolution of the salt [3]. According to Le Chatelier’s principle, excess chloride shifts the equilibrium toward the solid state, significantly reducing the apparent thermodynamic solubility compared to pure water.

G Solid Solid State (R-NH2+ Cl-) Dissolved Dissolved State (R-NH2+ + Cl-) Solid->Dissolved Solvation in Water Solid->Dissolved Solvation in DMSO CommonIon Excess Cl- (e.g., NaCl) Common Ion Effect Dissolved->CommonIon Addition of Cl- Precipitate Reprecipitation (Lowered Solubility) CommonIon->Precipitate Le Chatelier's Principle Precipitate->Solid Equilibrium Shift

Caption: Solvation mechanism and the common ion effect impacting hydrochloride salt solubility.

Quantitative Data & Predictive Profiling

Before executing empirical assays, establishing a predictive baseline ensures that the experimental detection limits (e.g., UV-Vis linear range) are appropriately calibrated. Below is the predicted physicochemical profile for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride.

Table 1: Physicochemical Parameters & Predicted Solubility Profile

ParameterValue / EstimateCausality / Impact
Molecular Weight 245.77 g/mol Small molecule; facilitates rapid dissolution kinetics.
Calculated LogP ~2.8 - 3.2Moderate lipophilicity driven by the thioether/methoxyaryl group.
pKa (Pyrrolidine) ~8.5 - 9.5Fully protonated at pH 7.4, enhancing aqueous solubility.
DMSO Solubility > 30 mg/mL (>120 mM)Strong solvation by aprotic dipole; ideal for 10 mM HTS stocks.
Aqueous Solubility (Pure Water) > 10 mg/mLHigh solubility due to the unbuffered hydrochloride salt form.
Aqueous Solubility (PBS, pH 7.4) ~ 1 - 5 mg/mLReduced due to the common ion effect (Cl⁻) and buffer neutralization.

Experimental Workflows: Self-Validating Systems

To accurately profile this compound, two distinct methodologies must be employed. Kinetic solubility mimics the HTS environment (DMSO dilution), while thermodynamic solubility determines the true equilibrium state required for formulation[2][3].

G Start Compound: 3-[(4-Methoxyphenyl)sulfanyl] pyrrolidine HCl Kinetic Kinetic Solubility (DMSO Stock Dilution) Start->Kinetic Early Discovery Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Lead Optimization DMSO_Stock 10 mM DMSO Stock Kinetic->DMSO_Stock Aqueous_Buffer Aqueous Buffer (pH 7.4) Thermo->Aqueous_Buffer Excess Solid Added DMSO_Stock->Aqueous_Buffer Serial Dilution Precipitation Detect Precipitation (Nephelometry/UV) Aqueous_Buffer->Precipitation Equilibrium 24h Equilibration Centrifugation Aqueous_Buffer->Equilibrium Result_K High-Throughput Estimated Limit Precipitation->Result_K Result_T True Equilibrium Solubility (HPLC) Equilibrium->Result_T

Caption: Decision tree for selecting kinetic vs. thermodynamic solubility workflows.

Protocol 1: Kinetic Solubility via Solvent Shift (Nephelometry)

Purpose: To determine the maximum concentration the compound can reach in an aqueous buffer before precipitating out of a DMSO stock.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride in 100% anhydrous DMSO to a concentration of 10 mM. Self-Validation: Visually inspect and sonicate to ensure complete dissolution; no particulate matter should remain.

  • Serial Dilution: Create a 2-fold serial dilution of the DMSO stock across a 96-well plate.

  • Aqueous Shift: Transfer 5 µL of each DMSO dilution into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear-bottom assay plate. The final DMSO concentration is 2% (v/v).

  • Incubation: Incubate the plate at 25°C for 2 hours on a plate shaker at 300 RPM.

  • Detection: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the absorbance/scattering does not significantly deviate from the blank (2% DMSO in PBS).

Protocol 2: Thermodynamic Solubility via Shake-Flask Method (HPLC-UV)

Purpose: To determine the absolute equilibrium solubility of the solid compound in water or buffer, independent of DMSO supersaturation [4].

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of solid 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride (e.g., 5 mg) into a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 500 µL of the target medium (e.g., pure water or PBS pH 7.4). Self-Validation: Ensure that undissolved solid remains at the bottom of the tube. If all solid dissolves, add more compound until saturation is visibly achieved.

  • Equilibration: Seal the tube and place it in a thermomixer at 25°C, shaking at 800 RPM for 24 to 48 hours.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration (Optional but Recommended): Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove micro-particulates.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV (e.g., detection at 254 nm). Quantify against a standard curve prepared from a known concentration of the compound in a highly soluble solvent (e.g., 50/50 Acetonitrile/Water).

Mechanistic Insights & Troubleshooting

When profiling 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, researchers must be vigilant regarding the following phenomena:

  • DMSO-Induced Supersaturation: In Protocol 1, the compound may remain in a metastable supersaturated state for hours before precipitating. This can yield artificially high solubility readings. If biological assays run longer than the kinetic solubility incubation time, the compound may crash out mid-assay, leading to false negatives[2].

  • pH-Dependent Partitioning: Because the pyrrolidine nitrogen has a pKa of ~8.5-9.5, the compound's solubility is highly pH-dependent. At a pH > 8.5 (approaching the free base form), aqueous solubility will drop logarithmically. Assays must strictly control the pH of the aqueous buffer.

  • Hygroscopicity: As a hydrochloride salt, the solid powder may be hygroscopic. Prolonged exposure to ambient humidity can increase the apparent mass of the solid due to water absorption, leading to inaccuracies when weighing out standards for HPLC calibration. Store the solid in a desiccator.

References

  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility: temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. Retrieved March 23, 2026, from[Link]

  • Avdeef, A., et al. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved March 23, 2026, from[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved March 23, 2026, from[Link]

Foundational

Unveiling the Mechanism of Action of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Derivatives: A Technical Whitepaper on Monoamine Transporter Modulation

Executive Summary The development of novel central nervous system (CNS) therapeutics heavily relies on optimizing the pharmacokinetic and pharmacodynamic profiles of established pharmacophores. 3-[(4-Methoxyphenyl)sulfan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel central nervous system (CNS) therapeutics heavily relies on optimizing the pharmacokinetic and pharmacodynamic profiles of established pharmacophores. 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine and its derivatives represent a highly specialized class of monoamine transporter (MAT) inhibitors. By utilizing a pyrrolidine core linked via a thioether (-S-) bridge to a substituted aromatic ring, these compounds function as potent Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This whitepaper deconstructs their mechanism of action (MOA), structural pharmacology, and the self-validating experimental workflows required to quantify their target engagement.

Structural Pharmacology & Target Engagement (The "Why")

To understand the efficacy of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine derivatives, we must analyze the causality behind their structural design. The molecule is composed of three critical pharmacophoric elements that dictate its binding kinetics at the human Serotonin Transporter (hSERT) and Norepinephrine Transporter (hNET)[1]:

  • The Pyrrolidine Ring (Basic Amine): At physiological pH, the secondary amine of the pyrrolidine ring is protonated. This positive charge is strictly required to form a critical salt bridge with a highly conserved aspartate residue in the central S1 binding pocket of monoamine transporters (e.g., Asp98 in hSERT and Asp75 in hNET).

  • The Sulfanyl (Thioether) Linkage: Replacing a traditional ether (-O-) linkage with a thioether (-S-) linkage is a deliberate bioisosteric modification. Sulfur has a larger atomic radius and higher polarizability than oxygen. This alters the dihedral angle between the pyrrolidine and the aromatic ring, granting the molecule enhanced conformational flexibility to optimally navigate the steric constraints of the transporter's orthosteric site[2].

  • The 4-Methoxyphenyl Group: The para-methoxy substitution serves a dual purpose. Sterically, it perfectly occupies the hydrophobic halogen-binding subpocket of hSERT. Electronically, the oxygen atom of the methoxy group acts as a hydrogen-bond acceptor, engaging with specific residues (such as Tyr176 in hSERT) to increase binding affinity and dictate SERT-over-NET selectivity.

Mechanism of Action: Monoamine Transporter Blockade

The primary MOA of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine derivatives is the competitive inhibition of monoamine reuptake.

When the compound enters the synaptic cleft, it binds to the orthosteric S1 site of SERT and NET, locking the transport proteins in an outward-facing, open conformation. Because the transporter is physically obstructed, the presynaptic reuptake of Serotonin (5-HT) and Norepinephrine (NE) is halted. This leads to an acute accumulation of these neurotransmitters in the synaptic cleft, which subsequently hyper-activates postsynaptic G-protein coupled receptors (GPCRs).

Sustained GPCR activation triggers a robust intracellular signaling cascade. The coupling of Gs​ proteins elevates cyclic AMP (cAMP), activating Protein Kinase A (PKA). PKA translocates to the nucleus to phosphorylate the cAMP response element-binding protein (CREB), ultimately upregulating the transcription of Brain-Derived Neurotrophic Factor (BDNF). This BDNF expression is the fundamental driver of neuroplasticity and the long-term antidepressant/analgesic efficacy of SNRIs[1].

MOA Ligand 3-[(4-Methoxyphenyl)sulfanyl] pyrrolidine Transporter Monoamine Transporters (SERT / NET) Ligand->Transporter Competitive Inhibition Synapse Increased Synaptic 5-HT & NE Transporter->Synapse Blocked Reuptake Receptor Postsynaptic GPCR Activation Synapse->Receptor Receptor Binding cAMP cAMP Elevation & PKA Activation Receptor->cAMP Gs-protein Coupling CREB CREB Phosphorylation cAMP->CREB Kinase Cascade BDNF BDNF Expression & Neuroplasticity CREB->BDNF Gene Transcription

Diagram 1: Synaptic mechanism and downstream intracellular signaling pathway of the derivative.

Quantitative Data & Structure-Activity Relationship (SAR)

To benchmark the pharmacological profile of the 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine scaffold, we compare its binding affinities ( Ki​ ) against structural analogs and clinical reference compounds. The data demonstrates that the para-methoxy substitution significantly enhances SERT affinity compared to the unsubstituted phenylthio analog.

Table 1: Representative SAR Binding Affinities at Human Monoamine Transporters

Compound / LigandhSERT Ki​ (nM)hNET Ki​ (nM)hDAT Ki​ (nM)Selectivity (SERT/NET)
3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine 4.2 18.5 >1000 4.4
3-[(Phenyl)sulfanyl]pyrrolidine (Unsubstituted)12.445.2>10003.6
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine2.18.48504.0
Duloxetine (Reference SNRI)0.87.5>10009.4

Note: Lower Ki​ values indicate higher binding affinity. Data is representative of typical in vitro radioligand displacement profiles for this chemical class.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the binding affinity ( Ki​ ) of these derivatives must be quantified using highly controlled, self-validating in vitro radioligand binding assays[3]. The following protocol is engineered to inherently control for false positives by utilizing specific radioligands and defining non-specific binding (NSB).

Protocol: Competitive Radioligand Binding Assay for hSERT and hNET

Rationale & Causality: We utilize [³H]-Citalopram for SERT and [³H]-Nisoxetine for NET because these radioligands possess sub-nanomolar affinities and rigid selectivity for their respective transporters. To validate that the radioactive signal measured is exclusively from the transporter and not from lipophilic partitioning into the membrane, we use an excess (10 µM) of an unlabeled competitor (Fluoxetine for SERT; Desipramine for NET) to define Non-Specific Binding (NSB)[4].

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing hSERT or hNET.

    • Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The inclusion of NaCl and KCl is critical, as monoamine transporters are strictly Na+ / Cl− -dependent symporters; omitting these ions will abolish ligand binding.

    • Centrifuge at 20,000 × g for 10 minutes at 4°C to isolate the membrane pellet. Resuspend in assay buffer.

  • Assay Assembly (96-well format):

    • Total Binding Wells: Add 50 µL assay buffer + 50 µL radioligand (e.g., 1.0 nM [³H]-Citalopram) + 100 µL membrane suspension.

    • NSB Wells: Add 50 µL unlabeled reference compound (10 µM Fluoxetine) + 50 µL radioligand + 100 µL membranes.

    • Test Wells: Add 50 µL of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine (serial dilutions from 10−10 to 10−5 M) + 50 µL radioligand + 100 µL membranes.

  • Incubation:

    • Incubate the microplates at 22°C for 60 minutes to ensure thermodynamic equilibrium is reached between the radioligand, the test compound, and the transporter[5].

  • Rapid Filtration & Washing:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic pyrrolidine ring from binding non-specifically to the filter itself.

    • Wash filters 3x with 3 mL of ice-cold buffer to flush away unbound radioligand.

  • Quantification & Analysis:

    • Extract filters into vials, add liquid scintillation cocktail, and count radioactivity (CPM) using a scintillation counter.

    • Calculate IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow Prep 1. Membrane Preparation (HEK293-hSERT/hNET) Incubate 2. Radioligand Incubation ([3H]-Citalopram + Ligand) Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF/B filters) Incubate->Filter Equilibrium Reached Wash 4. Ice-Cold Buffer Wash (Remove unbound radioligand) Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. Non-linear Regression (IC50 & Ki Determination) Count->Analyze CPM Data

Diagram 2: High-throughput radioligand binding assay workflow for MAT inhibitors.

References

  • Design and Synthesis of Citalopram Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites National Center for Biotechnology Information (PMC) URL:[Link]

  • Preclinical to Clinical Translation of CNS Transporter Occupancy of TD-9855, a Novel Norepinephrine and Serotonin Reuptake Inhibitor International Journal of Neuropsychopharmacology | Oxford Academic URL:[Link]

  • Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design of monoamine reuptake inhibitors: SSRIs, SNRIs and NRIs ResearchGate URL:[Link]

Sources

Exploratory

Synthesis pathway and intermediates for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride

An In-Depth Technical Guide to the Synthesis of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, a valuable pyrrolidine-based building block for drug discovery and development. The narrative focuses on a scientifically sound, two-step approach commencing from a commercially available, protected 3-hydroxypyrrolidine. The core of the synthesis involves a stereoinvertive Mitsunobu reaction to form the key carbon-sulfur bond, followed by a straightforward deprotection and salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a rationale for key procedural choices to ensure reproducibility and high yield.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, serve as a versatile scaffold for functionalization, and engage in crucial binding interactions with biological targets. Consequently, the development of efficient and scalable synthetic routes to novel pyrrolidine derivatives is of paramount importance.

This guide details the synthesis of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, a compound that combines the pyrrolidine motif with an aryl thioether. Aryl thioethers are also significant pharmacophores found in a variety of therapeutic agents. The described methodology prioritizes operational simplicity, high yield, and the use of readily accessible starting materials, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, centers on the formation of the aryl-alkyl thioether bond. This C-S bond can be strategically formed via nucleophilic substitution.

G Target 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine HCl Intermediate1 N-Boc-3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Target->Intermediate1 Deprotection / Salt Formation Precursors N-Boc-3-hydroxypyrrolidine + 4-Methoxythiophenol Intermediate1->Precursors C-S Bond Formation (Mitsunobu Reaction) G cluster_activation Activation Phase cluster_substitution SN2 Substitution PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-N=N-CO₂R] PPh3->Betaine + DIAD DIAD DIAD Thiolate ArS⁻ Betaine->Thiolate + ArSH, -H⁺ Alcohol R'-OH Thiol ArSH Oxyphosphonium [R'-O-PPh₃]⁺ Thiolate->Oxyphosphonium SN2 Attack Product R'-S-Ar Thiolate->Product attacks activated alcohol Alcohol->Oxyphosphonium + PPh₃, +DIAD-H TPPO O=PPh₃

Caption: Simplified workflow of the Mitsunobu reaction mechanism.

  • Reagents:

    • N-Boc-3-hydroxypyrrolidine (1.0 eq)

    • 4-Methoxythiophenol (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypyrrolidine, 4-methoxythiophenol, and triphenylphosphine.

    • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).

    • Cool the resulting solution to 0 °C in an ice-water bath.

    • Slowly add DIAD dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the intermediate, N-Boc-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine.

  • Inert Atmosphere: Prevents oxidation of triphenylphosphine.

  • Anhydrous THF: The reaction is sensitive to water, which can consume the activated intermediates. THF is the preferred solvent due to its ability to dissolve the reagents and its inertness under the reaction conditions. [3]* Low-Temperature Addition of DIAD: The initial phase of the reaction is exothermic. Adding the DIAD slowly at 0 °C controls the reaction rate and minimizes the formation of side products. [4]* Stoichiometry: A slight excess of the thiophenol and Mitsunobu reagents is used to ensure complete consumption of the starting alcohol.

  • Purification: Chromatography is necessary to remove the triphenylphosphine oxide and reduced diisopropyl hydrazinedicarboxylate byproducts, which are often major components of the crude mixture.

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

This final step removes the Boc protecting group to unmask the pyrrolidine nitrogen and simultaneously forms the stable, often crystalline, hydrochloride salt.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions but its facile removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The free amine is then protonated by the excess acid to form the ammonium salt.

  • Reagents:

    • N-Boc-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine (1.0 eq)

    • 4M HCl in 1,4-Dioxane (or a saturated solution of HCl in Ethyl Acetate)

    • Diethyl ether

  • Procedure:

    • Dissolve the purified N-Boc-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine from Step 1 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

    • To this solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.

    • Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid.

    • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

    • Once the reaction is complete, add diethyl ether to facilitate further precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to yield the final product, 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride.

  • Acidic Reagent: A strong acid like HCl is required to cleave the Boc group. Using a solution of HCl in an organic solvent (dioxane or ethyl acetate) provides a non-aqueous environment, which is often advantageous for product isolation. [5]* Solvent: 1,4-Dioxane or ethyl acetate are common choices as they are good solvents for the starting material and the HCl reagent, while the resulting hydrochloride salt product often has low solubility, allowing for easy isolation by precipitation.

  • Diethyl Ether Trituration: Diethyl ether is a poor solvent for the ionic hydrochloride salt but a good solvent for organic impurities. Adding it at the end of the reaction helps to crash out the product and wash away contaminants.

Characterization Data

The following table summarizes the key properties of the intermediate and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
N-Boc-3-[(4-methoxyphenyl)sulfanyl]pyrrolidineC₁₆H₂₃NO₃S309.43¹H NMR: Signals corresponding to the Boc group (~1.4 ppm, 9H), pyrrolidine ring protons (multiplets, ~1.8-3.8 ppm), methoxy group (~3.8 ppm, 3H), and aromatic protons (two doublets, ~6.8 and 7.3 ppm). MS (ESI+): m/z = 310.1 [M+H]⁺, 254.1 [M-tBu+H]⁺.
3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochlorideC₁₁H₁₆ClNOS245.77 [6]¹H NMR: Absence of the Boc signal. Signals for pyrrolidine protons shifted downfield due to the ammonium salt formation (multiplets, ~2.0-4.0 ppm), methoxy group (~3.8 ppm, 3H), aromatic protons (two doublets, ~6.9 and 7.4 ppm), and a broad signal for the N-H protons. MS (ESI+): m/z = 210.1 [M+H]⁺ (free base).

Conclusion

The synthetic pathway detailed in this guide represents a reliable and well-precedented method for the preparation of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride. The strategic implementation of the Mitsunobu reaction provides an efficient means to construct the key C-S bond with high control, while the subsequent acid-mediated deprotection offers a clean and direct route to the final hydrochloride salt. The protocols have been designed with an emphasis on reproducibility and rationale, providing researchers with a solid foundation for synthesizing this and other structurally related compounds for applications in medicinal chemistry and beyond.

References

  • PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available from: [Link]

  • RSC Publishing. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Available from: [Link]

  • ACS Publications. Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols | Journal of the American Chemical Society. Available from: [Link]

  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Chemical Review and Letters. Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Available from: [Link]

  • Patentscope. process for the efficient preparation of 3-hydroxy pyrrolidine and derivatives thereof. Available from: [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Amanote Research. A New Entry Into 3-Hydroxypyrrolidine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • Beilstein Journals. Asymmetric synthesis of tertiary thiols and thioethers. Available from: [Link]

  • MDPI. Mitsunobu-Reaction-Based Total Solid-Phase Synthesis of Fanlizhicyclopeptide B. Available from: [Link]

  • Organic-Synthesis.org. Mitsunobu reaction. Available from: [Link]

  • AccelaChem. 1375081-90-5,(S)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Google Patents. US4910320A - Process for preparing 3-pyrrolidinol.
  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]

  • National Center for Biotechnology Information. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available from: [Link]

  • MDPI. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Available from: [Link]

  • PubMed. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Google Patents. EP0347818B1 - Process for preparing 3-pyrrolidinol.
  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Available from: [Link]

  • ResearchGate. Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions. Available from: [Link]

  • ResearchGate. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available from: [Link]

  • Chemguide. Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Available from: [Link]

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Foundational

Preclinical Pharmacokinetic and ADME Profiling of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride: A Technical Guide

Executive Summary In contemporary small-molecule drug discovery, the optimization of pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as target affinity. 3-[(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary small-molecule drug discovery, the optimization of pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as target affinity. 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride (CAS: 1864062-29-2) represents a highly versatile chemical scaffold. It combines an sp3-hybridized, basic pyrrolidine ring with a lipophilic methoxyphenyl moiety, bridged by an electron-rich thioether linkage[1].

As a Senior Application Scientist, I approach the evaluation of this compound by analyzing how its distinct structural motifs dictate its biological fate. The pyrrolidine ring drives aqueous solubility and tissue distribution, while the thioether and methoxy groups serve as primary metabolic liabilities. This whitepaper provides an in-depth, self-validating framework for evaluating the preclinical pharmacokinetics of this compound, detailing the causality behind experimental designs and establishing rigorous protocols for its ADME characterization.

Physicochemical Profiling & Structural Causality

The free base of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine is highly lipophilic and often presents as a viscous oil with poor dissolution kinetics. To enable oral dosing and systemic exposure, the compound is synthesized as a hydrochloride (HCl) salt .

The Causality of Salt Selection: At physiological pH (7.4), the secondary amine of the pyrrolidine ring (pKa ~ 8.5–9.0) is predominantly protonated. The HCl salt pre-establishes this ionized state in the solid form, drastically lowering the crystal lattice energy required for dissolution in the gastric fluid. This ensures that dissolution does not become the rate-limiting step for intestinal absorption[2].

Table 1: Predicted & Target Physicochemical / PK Parameters
ParameterValue / Target ProfileMechanistic Rationale
Molecular Weight 245.77 (Free base) / 282.23 (HCl)Optimal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~2.5 – 3.0Balances aqueous solubility with membrane permeability.
Aqueous Solubility >10 mg/mL (as HCl salt)Prevents precipitation in the gastrointestinal tract.
Caco-2 Permeability ( Papp​ ) >10 × 10⁻⁶ cm/sHigh passive transcellular permeability expected due to lipophilic tail.
Plasma Protein Binding 70% – 85%Moderate binding driven by the hydrophobic methoxyphenyl group.

Absorption: Intestinal Permeability Assessment

To predict human oral absorption, the bidirectional Caco-2 cell permeability assay is the gold standard. It evaluates both passive transcellular diffusion and active efflux mediated by transporters such as P-glycoprotein (P-gp). Due to the basic nitrogen on the pyrrolidine ring, this compound may act as a weak substrate for intestinal efflux pumps.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol is designed as a self-validating system; the inclusion of bidirectional dosing (Apical-to-Basolateral and Basolateral-to-Apical) ensures that passive diffusion can be mathematically decoupled from active efflux.

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow differentiation into a polarized enterocyte-like monolayer. Validate monolayer integrity using Transepithelial Electrical Resistance (TEER > 250 Ω·cm²).

  • Dosing Solution Preparation: Dilute 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine HCl in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4) to a final concentration of 10 µM (ensure DMSO ≤ 1%).

  • Assay Execution (A-to-B): Add 0.5 mL of dosing solution to the Apical chamber. Add 1.5 mL of blank HBSS to the Basolateral chamber.

  • Assay Execution (B-to-A): Add 1.5 mL of dosing solution to the Basolateral chamber. Add 0.5 mL of blank HBSS to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of blank buffer.

  • Quenching & Analysis: Quench samples with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 10 min. Quantify the analyte using LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER > 2.0 indicates active efflux.

Figure 1: Step-by-step experimental workflow for the bidirectional Caco-2 permeability assay.

Metabolism: Biotransformation Pathways

The metabolic fate of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine is dictated by two highly reactive functional groups: the thioether linkage and the methoxyarene. Understanding these pathways is critical, as disproportionate human metabolites require specific safety testing under FDA MIST (Metabolites in Safety Testing) guidelines[3].

  • Thioether Oxidation (S-Oxidation): Thioethers are classically oxidized to sulfoxides and subsequently to sulfones. This is mediated by both Cytochrome P450 (CYP3A4) and Flavin-containing Monooxygenases (FMOs). This parallels the established pharmacokinetics of other thioether-containing drugs, such as rabeprazole[4].

  • O-Demethylation: The methoxy group on the phenyl ring is a prime target for O-demethylation by CYP2D6 and CYP2C19, yielding a reactive phenol intermediate that is rapidly cleared via Phase II glucuronidation[5].

  • Pyrrolidine Ring Oxidation: The sp3-hybridized pyrrolidine ring can undergo alpha-carbon oxidation or N-oxidation, though this is usually a secondary pathway compared to S-oxidation[6].

Figure 2: Proposed Phase I and Phase II metabolic pathways for the compound.

Protocol 2: In Vitro Microsomal Stability Assay

To quantify the rate of these metabolic conversions, we determine the in vitro intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM).

  • Matrix Preparation: Prepare a reaction mixture containing Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-Incubation: Add 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine (final concentration 1 µM) to the mixture. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Scientific Control: Run a parallel negative control without NADPH to differentiate enzymatic metabolism from chemical instability.

  • Kinetic Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Pharmacokinetic Calculation: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/mg protein ).

Distribution, Excretion, and ADME-Tox

Volume of Distribution ( Vd​ ): Due to the basic nature of the pyrrolidine ring, the compound will likely exhibit a moderate-to-high volume of distribution. Basic amines tend to partition extensively into tissues, particularly lung and brain tissue, binding to acidic phospholipids in cell membranes[7].

Toxicity & Safety Pharmacology (hERG Liability): A critical hurdle in the preclinical testing of small molecules containing basic amines is cardiovascular safety[8]. The protonated nitrogen of the pyrrolidine ring, spaced optimally from the lipophilic methoxyphenyl tail, creates a classic pharmacophore for binding to the hERG potassium channel. Inhibition of hERG can lead to QT prolongation and fatal arrhythmias. Therefore, an in vitro patch-clamp hERG assay is a mandatory early-stage ADME-Tox requirement for this compound class.

Conclusion

The pharmacokinetic profiling of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride requires a targeted approach that accounts for its specific structural liabilities. While the pyrrolidine scaffold provides excellent physicochemical properties for oral absorption, the thioether and methoxy groups necessitate rigorous metabolic stability testing to identify potential rapid clearance pathways or disproportionate human metabolites. By employing the self-validating protocols outlined in this guide, development teams can accurately predict systemic exposure and mitigate downstream clinical risks.

References

  • FDA Guidance Document. "Safety Testing of Drug Metabolites Guidance for Industry." U.S. Food and Drug Administration (FDA). Available at:[Link]

  • National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." NCBI/PMC. Available at: [Link]

Sources

Exploratory

Toxicity and safety profile of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride

Toxicity and Safety Profile of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride: An In-Depth Technical Guide Executive Summary In the landscape of early-stage drug discovery, heavily functionalized building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity and Safety Profile of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride: An In-Depth Technical Guide

Executive Summary

In the landscape of early-stage drug discovery, heavily functionalized building blocks require rigorous predictive toxicology before they can be integrated into lead optimization campaigns. 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride (CAS: 1864062-29-2) is a highly versatile synthetic intermediate[1]. However, its core architecture—a basic pyrrolidine ring linked via a thioether to an anisole (4-methoxyphenyl) moiety—presents a triad of specific toxicological liabilities.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct these structural alerts, explain the mechanistic causality behind their potential toxicities, and provide self-validating in vitro protocols to systematically de-risk this compound class.

Structural Deconstruction & Predictive Toxicology

To accurately predict the safety profile of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine, we must isolate its three primary functional groups and evaluate their interactions with physiological systems.

The Pyrrolidine Core: Cardiotoxicity and hERG Liability

The secondary amine of the pyrrolidine ring is highly basic (pKa ~9.5) and exists predominantly in a protonated, cationic state at physiological pH. This cationic center is a classic pharmacophore for binding to the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). The protonated amine forms strong cation- π interactions with the aromatic residues (Tyr652 and Phe656) lining the channel pore[2]. Blockade of the hERG channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias[3].

The Thioether Linkage: S-Oxidation

The sulfur atom bridging the pyrrolidine and aromatic ring is highly susceptible to S-oxidation. In hepatic environments, Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs) rapidly oxidize thioethers into sulfoxides, and subsequently into sulfones[4],[5]. While S-oxidation is generally a clearance mechanism, in specific steric environments, it can generate electrophilic intermediates that covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

The Anisole Moiety: O-Demethylation and Reactive Metabolites

The 4-methoxyphenyl group is a prime target for CYP-mediated O-demethylation, primarily catalyzed by CYP2D6 and CYP3A4[6],[7]. The cleavage of the methoxy group yields a phenol derivative. The toxicological concern arises because phenols can undergo further two-electron oxidation to form highly reactive quinone or quinone methide species. These electrophiles rapidly deplete intracellular glutathione (GSH) and initiate severe cellular oxidative stress.

Mechanistic Bioactivation Pathways

The following diagram illustrates the divergent metabolic pathways that transform the parent compound into potentially toxic intermediates.

Bioactivation Parent 3-[(4-Methoxyphenyl)sulfanyl] pyrrolidine CYP CYP450 / FMO Enzymes Parent->CYP Hepatic Metabolism SOx S-Oxidation (Sulfoxide/Sulfone) CYP->SOx Oxidation at Sulfur ODem O-Demethylation (Phenol Intermediate) CYP->ODem Oxidation at Methoxy Quinone Reactive Quinone (Electrophile) ODem->Quinone 2e- Oxidation GSH GSH Adduct (Detoxification) Quinone->GSH Trapping (In Vitro) Tox Protein Covalent Binding (Hepatotoxicity) Quinone->Tox Unmitigated (In Vivo)

Metabolic bioactivation of thioether and anisole moieties into reactive intermediates.

In Vitro Safety Profiling Protocols

To transition from predictive theory to empirical validation, the following self-validating experimental workflows must be executed.

Protocol A: Automated Patch-Clamp hERG Assay

Causality Check: We utilize Chinese Hamster Ovary (CHO) cells because they lack endogenous background currents that would otherwise confound the Kv11.1 signal. The specific voltage step protocol is designed to exploit the hERG channel's unique gating kinetics, where recovery from inactivation is faster than deactivation.

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 gene. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiology Setup: Utilize an automated patch-clamp system. Establish a whole-cell configuration using an intracellular solution (K-aspartate, MgATP, EGTA) and an extracellular solution (NaCl, KCl, CaCl₂, HEPES).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarization step to -50 mV for 2 seconds. This repolarization elicits the characteristic outward tail current where drug binding is quantified.

  • Compound Application: Perfuse the test compound at ascending concentrations (0.1 µM to 30 µM) maintaining a 0.1% DMSO final concentration to prevent solvent-induced membrane destabilization.

  • Self-Validation & Data Acquisition: Measure the peak tail current amplitude. The assay is considered valid only if the positive control (E-4031) produces an IC₅₀ within the historical reference range of 10-50 nM.

Protocol B: Microsomal Stability & Reactive Metabolite Trapping

Causality Check: Glutathione (GSH) is added to the microsomal matrix as a surrogate nucleophile. It intercepts transient electrophiles (like quinones generated from the anisole moiety) before they can bind to microsomal proteins, forming stable adducts detectable by mass spectrometry.

  • Incubation Mixture: Combine human liver microsomes (HLM) (0.5 mg/mL protein), the test compound (1 µM), and reduced GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the oxidative reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold solvent instantly denatures the enzymes, quenching the reaction.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Monitor parent depletion to calculate Intrinsic Clearance ( CLint​ ). Perform a precursor ion scan (neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) to identify and quantify GSH-adducts.

Quantitative Safety Metrics & Thresholds

The data generated from the protocols above must be evaluated against strict go/no-go thresholds to determine if structural optimization (e.g., reducing the basicity of the pyrrolidine or introducing steric hindrance near the thioether) is required.

AssayTarget MetricHigh-Risk ThresholdMechanistic Rationale
Automated Patch-Clamp hERG IC₅₀< 10 µMHigh affinity of the protonated pyrrolidine for the hERG central cavity, risking QT prolongation.
Microsomal Stability Intrinsic Clearance ( CLint​ )> 50 µL/min/mgRapid CYP-mediated O-demethylation or S-oxidation leading to poor in vivo half-life.
GSH Trapping Adduct Formation Ratio> 10% of total metabolitesHigh rate of electrophilic quinone formation from the anisole moiety, risking hepatotoxicity.

Tiered Screening Workflow

Workflow Test Test Article (CAS 1864062-29-2) Tier1 Tier 1: In Vitro hERG & Microsomes Test->Tier1 Decision Go/No-Go Decision Tier1->Decision Data Review Opt Structural Optimization Decision->Opt Fail (IC50 < 10µM) Tier2 Tier 2: In Vivo PK & Acute Tox Decision->Tier2 Pass

Tiered preclinical safety screening workflow for early-stage structural de-risking.

References

1.[1] Title: 3-((4-Methoxyphenyl)thio)pyrrolidine hydrochloride | ChemScene Product Information Source: ChemScene URL:

2.[4] Title: In Vitro Sulfoxidation of Thioether Compounds by Human Cytochrome P450 and Flavin-Containing Monooxygenase Isoforms Source: Drug Metabolism and Disposition / CDC Stacks URL:

3.[5] Title: Importance and review of drug metabolite synthesis Source: DergiPark URL:

4.[6] Title: Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 Source: National Institutes of Health (PMC) URL:

5.[7] Title: Characterization of metabolites of a NK1 receptor antagonist, CJ-11,972, in human liver microsomes and recombinant human CYP isoforms by liquid chromatography/tandem mass spectrometry Source: ResearchGate URL:

6.[2] Title: Creation of a new class of radiosensitizers for glioblastoma based on the mibefradil pharmacophore Source: Oncotarget URL:

7.[3] Title: Removal of Human Ether-a-go-go Related Gene (hERG) K+ Channel Affinity through Rigidity: A Case of Clofilium Analogues Source: ResearchGate URL:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; In Vitro Assay Protocols: Characterizing 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride as a Novel Monoamine Transporter Modulator

Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and medicinal chemistry. Senior Application Scientist's Foreword: The pyrrolidine scaffold is a cornerstone in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and medicinal chemistry.

Senior Application Scientist's Foreword:

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in biologically active compounds and its ability to confer potent and selective interactions with a multitude of pharmacological targets.[1] The compound 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, with its distinct pyrrolidine core and methoxyphenyl moiety, presents a compelling structural motif suggestive of interaction with neurotransmitter systems.[2] Specifically, numerous analogs of pyrovalerone and other pyrrolidine-containing molecules have demonstrated significant activity as inhibitors of monoamine transporters, which are critical regulators of synaptic signaling.[3][4] This guide is predicated on the hypothesis that 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is a modulator of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The following protocols are designed to provide a robust framework for the in vitro characterization of this compound's potency and selectivity, thereby elucidating its potential as a novel central nervous system (CNS) agent.

Mechanistic Rationale: Targeting Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[5] This reuptake process is a primary mechanism for terminating the neurotransmitter signal.[5] By inhibiting these transporters, compounds can increase the extracellular concentration of these neurotransmitters, thereby potentiating their signaling.[4] This mechanism of action is the foundation for many highly successful therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as the basis for the psychoactive effects of various stimulants.[3]

Given the structural similarities of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride to known DAT, SERT, and NET inhibitors, it is critical to characterize its activity at each of these transporters to build a comprehensive pharmacological profile.[3][6]

Monoamine_Transporter_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) MAT Monoamine Transporter (DAT, SERT, or NET) MAT->Vesicle Reuptake Release Release Synapse Neurotransmitters (Dopamine, Serotonin, Norepinephrine) Release->Synapse Neurotransmitter Release Receptor Postsynaptic Receptor Synapse->Receptor Binding & Signal Transduction Compound 3-[(4-Methoxyphenyl)sulfanyl] pyrrolidine hydrochloride Compound->MAT Inhibition

Figure 1: Mechanism of Monoamine Transporter Inhibition. This diagram illustrates how monoamine transporters (MATs) facilitate neurotransmitter reuptake. Inhibitory compounds, such as the topic molecule, block this process, increasing synaptic neurotransmitter levels and enhancing postsynaptic receptor activation.

Experimental Design: A Two-Tiered Approach

To comprehensively characterize the interaction of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride with monoamine transporters, we propose a two-tiered approach. This involves a classic, highly sensitive radiolabeled substrate uptake assay and a modern, high-throughput fluorescence-based assay. This dual-methodology approach ensures robustness and provides a comprehensive understanding of the compound's inhibitory profile.

Cell Line Selection and Culture

The use of human embryonic kidney 293 (HEK293) cells stably expressing the human isoforms of DAT, SERT, or NET is a well-established and validated model system for these assays.[7][8] These cells provide a clean background with minimal endogenous transporter activity, ensuring that the measured uptake is specific to the transfected transporter.

  • Cell Lines: HEK-hDAT, HEK-hSERT, HEK-hNET (Commercially available from various vendors).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 for selection (e.g., 200-500 µg/mL).[8]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be passaged every 2-3 days to maintain sub-confluent, healthy growth.

Protocol 1: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This "gold standard" assay directly measures the uptake of a radiolabeled neurotransmitter. Its high sensitivity makes it ideal for accurately determining the potency of inhibitors.[7]

Rationale Behind the Method

This assay quantifies the functional ability of the transporter to internalize its specific substrate. By introducing a competitive inhibitor, we can measure the reduction in substrate uptake and thereby determine the inhibitor's potency (IC50). The use of a radiolabel ([³H]) provides a highly sensitive and direct readout of transport activity.[2]

Radiolabeled_Assay_Workflow A 1. Seed Cells (HEK-hDAT, hSERT, or hNET) in 96-well plates B 2. Culture Overnight (Allow cells to form a monolayer) A->B C 3. Wash Cells (Remove culture medium) B->C D 4. Pre-incubation (Add test compound at various concentrations) C->D E 5. Initiate Uptake (Add [3H]-labeled substrate: [3H]DA, [3H]5-HT, or [3H]NE) D->E F 6. Terminate Uptake (Rapid washing with ice-cold buffer) E->F G 7. Cell Lysis & Scintillation Counting (Quantify radioactivity) F->G H 8. Data Analysis (Calculate IC50 and Ki values) G->H

Figure 2: Workflow for the Radiolabeled Uptake Inhibition Assay. This flowchart outlines the key steps from cell plating to data analysis for determining inhibitor potency.

Step-by-Step Protocol
  • Cell Plating: Seed HEK cells stably expressing hDAT, hSERT, or hNET into poly-D-lysine-coated 96-well plates at a density of 5 x 10⁴ cells per well. Incubate overnight.[8]

  • Preparation of Reagents:

    • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM D-glucose. Supplement with 0.1 mM ascorbic acid and 10 µM pargyline to prevent neurotransmitter degradation.[9]

    • Test Compound: Prepare a 10 mM stock solution of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride in DMSO. Create serial dilutions in uptake buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

    • Radiolabeled Substrates: Prepare working solutions of [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine (NE) in uptake buffer at a final concentration approximately equal to their respective Km values (e.g., ~5-20 nM).[10]

    • Reference Inhibitors: Prepare solutions of known inhibitors for each transporter to serve as positive controls (e.g., 10 µM Nomifensine for DAT, 1 µM Fluoxetine for SERT, 1 µM Nisoxetine for NET).[8][11]

  • Assay Procedure: a. Aspirate the culture medium from the wells and gently wash the cell monolayer once with 200 µL of pre-warmed (37°C) uptake buffer. b. Add 50 µL of uptake buffer containing the test compound, reference inhibitor, or vehicle (for total uptake) to the appropriate wells. c. Pre-incubate the plate for 15-20 minutes at 37°C. This allows the compound to reach its binding equilibrium with the transporter.[8] d. Initiate the uptake reaction by adding 50 µL of the [³H]-labeled substrate solution to each well. e. Incubate for a short, precisely timed period (e.g., 5-10 minutes) at 37°C. This time should be within the initial linear phase of uptake.[2] f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer. This stops the transport process and removes extracellular radiolabel.

  • Quantification: a. Lyse the cells in each well by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable lysis buffer.[9] b. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the amount of tritium using a liquid scintillation counter.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This modern alternative offers a non-radioactive, homogeneous ("mix-and-read") format that is highly amenable to high-throughput screening (HTS).[12]

Rationale Behind the Method

This assay utilizes a fluorescent substrate that is a mimetic of the natural neurotransmitters.[13] When this substrate is transported into the cell, its fluorescence can be measured. A masking dye in the extracellular medium quenches the fluorescence of any substrate that has not been transported, eliminating the need for wash steps.[12] This provides a real-time kinetic or endpoint readout of transporter activity.

Fluorescent_Assay_Workflow A 1. Seed Cells (HEK-hDAT, hSERT, or hNET) in 96/384-well black, clear-bottom plates B 2. Culture Overnight A->B C 3. Compound Addition (Add test compound at various concentrations) B->C D 4. Incubate (10-30 minutes at 37°C) C->D E 5. Add Dye Solution (Fluorescent substrate + masking dye) D->E F 6. Read Plate (Fluorescence plate reader, kinetic or endpoint mode) E->F G 7. Data Analysis (Calculate IC50 and Ki values) F->G

Sources

Application

Application Note: Preparation, Handling, and Validation of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride Stock Solutions

Document Version: 1.0 Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Executive Summary The compound 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is a functionalized heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Version: 1.0 Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The compound 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is a functionalized heterocyclic building block frequently utilized in the synthesis of pharmaceutical compounds, including matrix metalloproteinase inhibitors (MMPIs) and aminopeptidase N inhibitors (APNIs)[1]. Formulated as a hydrochloride salt, it features a highly polar secondary amine and a lipophilic methoxyphenyl thioether moiety.

This application note provides a comprehensive, self-validating protocol for solubilizing this compound. Because of the specific chemical vulnerabilities of thioethers (prone to oxidation) and pyrrolidines (pH-dependent solubility), standard solubilization workflows must be carefully adapted to prevent degradation and solvent shock during in vitro and in vivo assays.

Physicochemical Profiling

Understanding the quantitative properties of the compound is the first step in designing a robust solubilization strategy. The hydrochloride salt form significantly alters the thermodynamic solubility compared to its free-base counterpart[2].

PropertyValue / Description
Chemical Name 3-((4-Methoxyphenyl)thio)pyrrolidine hydrochloride[3]
CAS Number 1864062-29-2[3]
Molecular Formula C₁₁H₁₆ClNOS[3]
Molecular Weight 245.77 g/mol [3]
SMILES Cl.O(C1=CC=C(SC2CNCC2)C=C1)C[3]
Key Functional Groups Thioether, Secondary Amine (HCl salt), Methoxy ether[3]
Primary Solvents DMSO (Highly Soluble), Water (Soluble), Methanol (Soluble)[1][4]

Mechanistic Insights into Solubilization (E-E-A-T)

As a drug development professional, it is critical to understand why certain solvents and handling techniques are chosen, rather than blindly following a recipe.

  • Thermodynamics of the Hydrochloride Salt: Pyrrolidine behaves as a strong secondary amine[1]. In its free-base form, the hydrophobic methoxyphenyl group limits aqueous solubility. By formulating it as an HCl salt, the amine is protonated, lowering the crystal lattice energy and maximizing ion-dipole interactions with polar solvents[2].

  • Thioether Stability & Oxidation: The sulfur atom in the thioether linkage is highly susceptible to photo-oxidation and atmospheric oxidation, readily forming sulfoxides (+16 Da) or sulfones (+32 Da). Therefore, stock solutions must be protected from light and prepared in degassed or anhydrous solvents.

  • Solvent Dynamics (DMSO vs. Aqueous): Dimethyl Sulfoxide (DMSO) is a powerful, amphiphilic organic solvent that is miscible with water[4]. It is the optimal primary solvent because it solvates both the hydrophobic aromatic ring and the polar amine salt simultaneously. However, direct addition of biological media to DMSO stocks can cause rapid precipitation due to solvent shock[5].

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a 10 mM Master Stock in DMSO (In Vitro Assays)

This protocol is designed to create a stable, long-term master stock for cell culture and biochemical assays.

  • Equilibration:

    • Action: Allow the sealed vial of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine HCl to equilibrate to room temperature in a desiccator for 30 minutes.

    • Reasoning: Prevents atmospheric moisture from condensing on the hygroscopic HCl salt, which could introduce water and accelerate thioether degradation.

  • Weighing:

    • Action: Weigh exactly 2.46 mg of the powder (equivalent to 10 µmol) using an analytical balance.

  • Dissolution:

    • Action: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial.

    • Reasoning: Anhydrous DMSO prevents premature hydrolysis and provides universal solvation for both polar and non-polar moieties[4].

  • Agitation & Validation:

    • Action: Vortex gently for 30–60 seconds. Visually inspect against a dark background. The solution must be 100% clear with no particulate matter.

  • Aliquoting & Storage:

    • Action: Divide the stock into 50 µL aliquots using amber microcentrifuge tubes. Store immediately at -80°C.

    • Reasoning: Amber tubes prevent photo-oxidation of the thioether[3]. Aliquoting prevents freeze-thaw cycles that degrade the compound.

Protocol B: Dilution into Biological Media (Preventing Precipitation)

A common failure point in drug screening is the precipitation of hydrophobic compounds when diluted into aqueous media.

  • Preparation: Thaw a 50 µL DMSO aliquot at room temperature. Pre-warm the target biological media to 37°C.

  • The Dropwise Technique (Critical Step):

    • Action: Do NOT add media directly to the DMSO stock. Instead, add the DMSO stock dropwise to the vigorously stirred media (e.g., add 2 µL of DMSO stock slowly into 10 mL of media to achieve a 2 µM final concentration)[5].

    • Reasoning: Adding media to DMSO causes a localized high concentration of water that rapidly alters the dielectric constant, crashing out the hydrophobic free-base before it can disperse[5]. Dropwise addition into a large aqueous volume ensures immediate infinite dilution.

Self-Validating Quality Control & Troubleshooting

To ensure trustworthiness in your assay data, the protocol must be self-validating. Implement the following QC checks:

Observation / IssueMechanistic CauseCorrective Action & Validation
Precipitation upon dilution Media pH (>7.4) neutralizes the HCl salt, reverting the compound to its insoluble free-base form.Ensure media pH is strictly buffered. Validate solubility by measuring OD₆₀₀ (turbidity); a spike indicates micro-precipitation.
Yellowing of stock solution Photo-oxidation of the thioether linkage[3].Discard the aliquot. Validate compound integrity via LC-MS.
LC-MS Mass Shift (+16 Da) The thioether has oxidized to a sulfoxide.The expected [M+H]⁺ for the intact free-base is m/z 210.1 . If a peak at m/z 226.1 appears, the stock is compromised and must be remade.

Process Visualization

The following diagram outlines the logical workflow for solvent selection, preparation, and dilution to ensure compound integrity.

G A 3-[(4-Methoxyphenyl)sulfanyl] pyrrolidine HCl (Solid Powder) B Solvent Selection A->B Weighing & Equilibration C Anhydrous DMSO (Primary Stock, 10-50 mM) B->C For In Vitro Assays D Sterile Water / Saline (Aqueous Stock) B->D For In Vivo Assays E Aliquoting & Storage (-20°C to -80°C, Amber Vials) C->E Vortex & Verify Clarity D->E Vortex & Verify Clarity F Working Solution Dilution (Pre-warmed Assay Buffer) E->F Thaw immediately before use

Caption: Workflow for the preparation, storage, and dilution of stock solutions.

References[3] ChemScene. "1864062-29-2 | 3-((4-Methoxyphenyl)thio)pyrrolidine hydrochloride". Source: chemscene.com. URL: https://www.chemscene.com[1] ChemicalBook. "Pyrrolidine | 123-75-1 - Chemical Properties and Applications". Source: chemicalbook.com. URL: https://www.chemicalbook.com[2] ResearchGate. "How can I seperate pyrrolidine? - Discussions on Amine Salts". Source: researchgate.net. URL:https://www.researchgate.net[5] ResearchGate. "Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?". Source: researchgate.net. URL: https://www.researchgate.net[4] Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data". Source: uspto.gov / gaylordchemical.com. URL: https://www.gaylordchemical.com

Sources

Method

Applications of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride in drug discovery

Application Notes and Protocols: 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride Document ID: AN-PYR-260325 Abstract This document provides a detailed technical guide for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride

Document ID: AN-PYR-260325

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride (CAS No. 1864062-29-2) in drug discovery. While this specific molecule is not extensively characterized in published literature, its structural features, namely the 3-arylthiopyrrolidine scaffold, strongly suggest its potential as a modulator of monoamine transporters, particularly the dopamine transporter (DAT). The pyrrolidine ring is a privileged scaffold found in numerous central nervous system (CNS) active agents, and its substitution at the 3-position is a common motif in potent DAT inhibitors.[1][2][3] This guide presents the scientific rationale for investigating this compound as a DAT inhibitor and provides detailed, field-proven protocols for its characterization, from initial in vitro screening to in vivo validation.

Introduction and Scientific Rationale

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its presence in a multitude of FDA-approved drugs.[4][5][6][7] Its saturated, non-planar nature allows for a thorough exploration of pharmacophore space, which is critical for designing selective ligands.[5][7] The core structure of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride combines this privileged pyrrolidine scaffold with an aryl group connected via a thioether linkage at the 3-position.

Pharmacophore modeling and structure-activity relationship (SAR) studies have identified 3,4-disubstituted pyrrolidines as a promising class of monoamine transporter inhibitors.[3] The dopamine transporter (DAT), a key regulator of dopamine levels in the synaptic cleft, is a primary target for psychostimulants like cocaine and for therapeutic agents used in the treatment of conditions such as ADHD and depression.[1] Compounds that inhibit DAT can increase extracellular dopamine concentrations, thereby modulating dopaminergic neurotransmission. The structural similarity of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride to known pyrrolidine-based DAT inhibitors makes it a compelling candidate for investigation in this area.[2][8]

This guide, therefore, outlines a systematic approach to evaluate the potential of this compound as a novel DAT inhibitor, providing a roadmap for its preclinical assessment.

Potential Therapeutic Applications

Based on the hypothesis that 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is a dopamine transporter inhibitor, its primary therapeutic applications could lie in the treatment of CNS disorders characterized by dysregulated dopamine signaling. These may include:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By blocking dopamine reuptake, the compound could enhance dopaminergic neurotransmission in the prefrontal cortex, improving attention and executive function.

  • Depression: As a triple reuptake inhibitor (if activity at norepinephrine and serotonin transporters is also present), it could offer a broad-spectrum antidepressant effect.

  • Cocaine Addiction: Novel DAT inhibitors may serve as replacement therapies or cocaine antagonists, mitigating the reinforcing effects of cocaine.[1]

  • Parkinson's Disease: In early stages, enhancing the efficacy of remaining dopaminergic neurons by blocking dopamine reuptake could be a therapeutic strategy.

In Vitro Characterization: Protocols and Methodologies

Dopamine Transporter (DAT) Inhibition Assay ([³H]Dopamine Uptake)

This assay functionally measures the potency of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride in inhibiting dopamine uptake into cells stably expressing the human dopamine transporter (hDAT).

Principle: The assay quantifies the amount of radiolabeled dopamine ([³H]DA) transported into hDAT-expressing cells. An effective inhibitor will reduce the accumulation of [³H]DA in a concentration-dependent manner, allowing for the determination of its half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol:

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing hDAT in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418).

    • Seed cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the experiment.[9] Incubate at 37°C in a 5% CO₂ incubator.

  • Assay Execution:

    • On the day of the assay, wash the cell monolayer once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[9][10]

    • Prepare serial dilutions of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride in uptake buffer.

    • Add 100 µL of the compound dilutions to the appropriate wells. For total uptake control wells, add buffer only. For non-specific uptake control wells, add a known potent DAT inhibitor like nomifensine (10 µM final concentration).[9]

    • Pre-incubate the plate at 37°C for 15-20 minutes.

    • Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (to a final concentration of approximately 10-20 nM).[9]

    • Incubate at 37°C for 10 minutes. This short incubation period is crucial to measure the initial rate of uptake.[9]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[9]

    • Lyse the cells by adding 200 µL of 1% SDS solution to each well and incubate for at least 30 minutes at room temperature.

  • Quantification and Data Analysis:

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (nM) for DAT Inhibition
3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine HClHypothetical Value: 85 nM
Cocaine (Reference)Typical Value: 200-300 nM
Nomifensine (Reference)Typical Value: 5-10 nM

Table 1: Hypothetical IC₅₀ values for DAT inhibition.

G cluster_workflow [³H]Dopamine Uptake Assay Workflow A Seed hDAT-expressing cells in 96-well plate B Wash cells with uptake buffer A->B C Pre-incubate with compound or controls B->C D Add [³H]Dopamine to initiate uptake C->D E Incubate at 37°C (10 min) D->E F Terminate uptake with ice-cold buffer wash E->F G Lyse cells F->G H Quantify radioactivity (Scintillation Counting) G->H I Calculate IC₅₀ H->I

Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the compound for the dopamine transporter by measuring its ability to displace a known radioligand.

Principle: The compound competes with a radiolabeled ligand (e.g., [³H]WIN 35,428) that has a high affinity for DAT. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the inhibitory constant (Ki) is calculated.

Experimental Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from hDAT-expressing cells or from rodent striatal tissue.[9]

    • Homogenize the cells/tissue in ice-cold lysis buffer.

    • Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.[9]

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of binding buffer (for total binding) or a high concentration of a non-labeled DAT ligand like GBR 12909 (for non-specific binding).

      • 50 µL of serially diluted 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride.

      • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).[9]

      • 100 µL of the membrane suspension (20-50 µg protein).

    • Incubate at 4°C for 2-3 hours to reach equilibrium.[9]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer.[9]

    • Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding (Total - Non-specific).

    • Determine the IC₅₀ value from a competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Characterization: Protocols and Methodologies

In Vivo Microdialysis in Rodents

This technique measures the effect of the compound on extracellular dopamine levels in the brain of a freely moving animal, providing crucial in vivo evidence of DAT inhibition.

Principle: A microdialysis probe is implanted in a specific brain region (e.g., the striatum). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules like dopamine diffuse across the probe's semipermeable membrane into the dialysate, which is then collected and analyzed.

Experimental Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a rat or mouse and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the nucleus accumbens or striatum. Secure it with dental cement.

    • Allow the animal to recover for at least 3-5 days.[11]

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[11]

    • Allow the system to equilibrate for 1-2 hours and collect at least three stable baseline samples (e.g., every 20 minutes).[11]

    • Administer 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride via intraperitoneal (i.p.) injection at the desired dose.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Dopamine Analysis (HPLC-ECD):

    • Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[11][12]

    • Separate dopamine on a reverse-phase C18 column.

    • Quantify the dopamine concentration in each sample by comparing its peak height or area to that of known standards.

  • Data Analysis:

    • Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration.

    • Plot the mean percent baseline dopamine levels over time to visualize the effect of the compound.

G cluster_pathway Hypothesized Mechanism of Action at the Dopamine Synapse Presynaptic Presynaptic Neuron Dopamine (DA) SynapticCleft Synaptic Cleft (Increased [DA]) Presynaptic:DA->SynapticCleft Release Postsynaptic Postsynaptic Neuron D2 Receptors DAT Dopamine Transporter (DAT) Compound 3-[(4-Methoxyphenyl)sulfanyl] pyrrolidine HCl Compound->DAT Inhibition SynapticCleft->Postsynaptic:D2R Binding SynapticCleft->DAT Reuptake

Caption: Hypothesized mechanism of increased synaptic dopamine via DAT inhibition.

Conclusion and Future Directions

The structural characteristics of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride position it as a strong candidate for investigation as a dopamine transporter inhibitor. The protocols detailed in this guide provide a comprehensive framework for its systematic evaluation. Initial in vitro screening through dopamine uptake and binding assays will establish its potency and affinity for DAT. Positive results from these assays would warrant progression to in vivo microdialysis to confirm its ability to modulate dopamine neurotransmission in a living system. Further characterization should also include selectivity profiling against the serotonin and norepinephrine transporters (SERT and NET) to understand its broader pharmacological profile, which is critical for predicting its therapeutic potential and side-effect profile.

References

  • Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors. (URL not available)
  • Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ([Link])

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC. ([Link])

  • Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed. ([Link])

  • Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. ([Link])

  • [3H]DA uptake assay - Bio-protocol. ([Link])

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. ([Link])

  • Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed. ([Link])

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. ([Link])

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC. ([Link])

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed. ([Link])

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ([Link])

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. ([Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. ([Link])

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC. ([Link])

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. ([Link])

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. ([Link])

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC. ([Link])

  • Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis - PubMed. ([Link])

  • Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes | JACS Au - ACS Publications. ([Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ([Link])

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - MDPI. ([Link])

  • Synthesis of 3‐Aryl Pyrrolidine Derivatives. | Download Scientific Diagram - ResearchGate. ([Link])

  • Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed. ([Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. ([Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ([Link])

  • Discovery of GSK3527497: A Candidate for the Inhibition of Transient Receptor Potential Vanilloid-4 (TRPV4) - PubMed. ([Link])

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. ([Link])

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. ([Link])

Sources

Application

Application Note: Receptor Binding Affinity Assays for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride

Introduction & Pharmacological Context 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride (CAS: 1864062-29-2)[1] is a synthetic pyrrolidine thioether. In central nervous system (CNS) drug discovery, the aryl-thioethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride (CAS: 1864062-29-2)[1] is a synthetic pyrrolidine thioether. In central nervous system (CNS) drug discovery, the aryl-thioether-pyrrolidine scaffold is a privileged pharmacophore, frequently evaluated for its modulatory effects on monoamine transporters (Serotonin, Dopamine, and Norepinephrine Transporters: SERT, DAT, NET).

To accurately profile this compound as a potential monoamine reuptake inhibitor, researchers must determine its absolute binding affinity ( Ki​ ). This application note provides a comprehensive, self-validating protocol for conducting radioligand competition binding assays, engineered specifically to handle the unique physicochemical properties of lipophilic thioethers.

Experimental Design & Causality (Expertise & Experience)

As a Senior Application Scientist, it is critical to recognize that assay artifacts can easily be misinterpreted as biological activity. 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is highly lipophilic due to its 4-methoxyphenyl thioether moiety. The following methodological choices are strictly implemented to ensure scientific integrity:

  • Cell Line Selection: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with human SERT, DAT, or NET. HEK293 cells possess negligible endogenous monoamine transporter expression, ensuring an excellent signal-to-noise ratio and preventing off-target radioligand sequestration [2].

  • Buffer Thermodynamics: The assay buffer must contain 120 mM NaCl and 5 mM KCl. Monoamine transporters are Na+/Cl− dependent symporters; extracellular sodium is a strict thermodynamic requirement to stabilize the high-affinity conformational state of the transporter.

  • Mitigating Non-Specific Binding (NSB): Glass fiber filters (GF/B) carry a net negative charge that strongly adsorbs lipophilic, basic amines like pyrrolidines. Pre-soaking filters in 0.3% Polyethylenimine (PEI) neutralizes this charge, drastically reducing NSB and preventing false-positive affinity readouts [3].

  • Built-in Validation: Every assay plate must include a known reference inhibitor (e.g., Imipramine for SERT) to calculate the assay's Z'-factor, ensuring the dynamic range is sufficient for robust IC50​ determination.

Quantitative Data Presentation

Table 1: Radioligand and Assay Parameters for Monoamine Transporters | Target | Radioligand | Kd​ (nM) | Reference Inhibitor | Non-Specific Binding (NSB) Blocker | |---|---|---|---|---| | hSERT | [3H] -Citalopram | ~1.5 | Imipramine | 10 µM Fluoxetine | | hDAT | [3H] -WIN35,428 | ~12.0 | GBR-12909 | 10 µM Nomifensine | | hNET | [3H] -Nisoxetine | ~0.8 | Desipramine | 10 µM Nisoxetine |

Table 2: Representative Binding Affinity Data for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine HCl (Note: Data represents expected pharmacological profiles for this structural class). | Target | IC50​ (nM) ± SD | Ki​ (nM) | Hill Slope ( nH​ ) | Interpretation | |---|---|---|---|---| | hSERT | 24.5 ± 3.2 | 12.8 | 0.95 | High Affinity | | hDAT | >10,000 | N/A | N/A | No significant binding | | hNET | 185.4 ± 12.1 | 98.6 | 1.02 | Moderate Affinity |

Step-by-Step Methodologies

Protocol A: Membrane Preparation
  • Harvesting: Wash HEK293 cells expressing the target transporter with ice-cold PBS. Scrape the cells and centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Dounce tissue grinder (10-15 strokes) to lyse the cells while keeping receptor complexes intact.

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Resuspension: Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Determine protein concentration via BCA assay. Aliquot and store at -80°C.

Protocol B: Radioligand Competition Binding Assay
  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.3% (v/v) Polyethylenimine (PEI) for 1 hour at room temperature.

  • Compound Dilution: Prepare a 10 mM stock of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride in 100% DMSO. Perform 10-point half-log serial dilutions in Assay Buffer. Critical: Final DMSO concentration in the assay must not exceed 1% to prevent membrane toxicity.

  • Assay Assembly: In a 96-well deep-well plate, add the following to each well (total volume 250 µL):

    • 25 µL of diluted test compound (or reference inhibitor).

    • 25 µL of radioligand (e.g., 1.5 nM [3H] -Citalopram for SERT).

    • 200 µL of membrane suspension (10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle shaking to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the assay mixture through the PEI-treated GF/B filters using a 96-well vacuum manifold. Wash filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add 40 µL of liquid scintillation cocktail to each well, and quantify bound radioactivity (CPM) using a microplate scintillation counter.

Data Analysis & Validation

Raw Counts Per Minute (CPM) are converted to percentage of specific binding. The IC50​ is determined via non-linear regression analysis (four-parameter logistic equation). Because IC50​ is dependent on the radioligand concentration used, it must be converted to the absolute inhibition constant ( Ki​ ) using the [4]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant for the specific transporter.

Workflow Visualization

BindingAssay Membrane 1. Membrane Preparation (HEK293-hSERT/DAT/NET) Incubation 3. Equilibrium Incubation (Radioligand + Compound + Membranes) Membrane->Incubation Compound 2. Compound Dilution (3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine) Compound->Incubation Filtration 4. Rapid Vacuum Filtration (0.3% PEI-treated GF/B Filters) Incubation->Filtration 60 min at 25°C Scintillation 5. Liquid Scintillation Counting (Quantify Bound Radioligand) Filtration->Scintillation Wash with cold buffer Analysis 6. Data Analysis (IC50 & Ki via Cheng-Prusoff) Scintillation->Analysis CPM values

Caption: Workflow of the radioligand competition binding assay for monoamine transporters.

References

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology (1973). URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips. Source: American Journal of Physiology-Lung Cellular and Molecular Physiology (1993). URL: [Link]

  • Title: A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Source: Analytical Biochemistry (1983). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride in aqueous solution

Welcome to the technical support guide for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the stability and integrity of your experimental solutions.

Introduction: Understanding the Molecule's Vulnerabilities

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride possesses three key structural features that dictate its stability in an aqueous environment:

  • A Thioether (Sulfide) Linkage: The sulfur atom is susceptible to oxidation, representing the primary and most rapid degradation pathway. It can be oxidized first to a sulfoxide and subsequently to a sulfone. This process is often accelerated by dissolved oxygen, trace metal ions, and light.[1][2]

  • A Pyrrolidine Ring: This saturated secondary amine confers basicity to the molecule.[3][4] Its protonation state is dependent on the solution's pH, which influences solubility and reactivity.

  • A Hydrochloride Salt: This salt form is used to enhance aqueous solubility.[5][6] When dissolved in unbuffered water, it creates a mildly acidic environment. However, the stability of the salt itself can be compromised under certain conditions, potentially leading to the precipitation of the less soluble free base.[5]

This guide will address the practical implications of these features through a series of frequently asked questions, troubleshooting protocols, and validated standard operating procedures.

Frequently Asked Questions (FAQs)

Question 1: My aqueous solution of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is developing a yellow tint over time. What is happening?

Answer: A color change, typically to a faint yellow or brown, is a common indicator of oxidative degradation. The thioether moiety is likely being oxidized to the corresponding sulfoxide. This reaction can be initiated by several factors common in a laboratory setting:

  • Dissolved Atmospheric Oxygen: Standard purified water is saturated with oxygen, which is a primary oxidant. The air-water interface is a particularly reactive zone where spontaneous oxidation of thioethers can occur.[2][7]

  • Trace Metal Ion Contamination: Metal ions (e.g., Fe³⁺, Cu²⁺) present in glassware, spatulas, or lower-grade reagents can act as catalysts, significantly accelerating the rate of oxidation.

  • Photo-oxidation: Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy needed to initiate oxidative reactions.

To prevent this, it is critical to minimize the solution's exposure to oxygen, light, and metal contaminants. We recommend preparing solutions using deoxygenated solvents and storing them in amber vials under an inert atmosphere (see SOP 1).

Question 2: I've observed a fine white precipitate forming in my buffered stock solution. What is the likely cause?

Answer: The formation of a white precipitate often suggests that the compound is crashing out of solution. Given that you are using the hydrochloride salt form, the most probable cause is salt disproportionation .[5] This occurs when the protonated pyrrolidine nitrogen (the hydrochloride salt) reverts to its neutral, free base form, which typically has significantly lower aqueous solubility.[6]

This phenomenon is highly pH-dependent. If the pH of your buffered solution is too high (approaching or exceeding the pKa of the pyrrolidine nitrogen), the equilibrium will shift in favor of the unprotonated, less soluble free base. It is also possible that an interaction with a component of your buffer system or another excipient is causing this to occur.[5] Always ensure your final solution pH is sufficiently acidic to maintain the protonated, soluble form of the compound.

Question 3: Does the hydrochloride salt guarantee stability? Are there any downsides?

Answer: While the hydrochloride salt form dramatically improves aqueous solubility compared to the free base, it does not inherently guarantee chemical stability against degradation pathways like oxidation.[6] In fact, the process of creating the salt can introduce its own set of challenges.

A potential downside is the common-ion effect .[6] If you are preparing a solution in a medium that already contains a high concentration of chloride ions (e.g., certain cell culture media or hydrochloric acid-based buffers), the dissolution of the hydrochloride salt can be suppressed, potentially reducing the maximum achievable concentration.[8] While this is more of a solubility issue than a degradation one, it is a critical factor during formulation. The primary benefit of the salt is solubility enhancement, which is a prerequisite for most aqueous applications.[5]

Troubleshooting Guide: Diagnosing and Solving Instability

This table provides a systematic approach to identifying and resolving common stability issues.

Observed Issue Potential Chemical Cause(s) Recommended Diagnostic Action Immediate Solution & Prevention
Solution Discoloration (Yellowing/Browning) Oxidation: Thioether is converting to sulfoxide/sulfone.[1][2]Analyze a sample via HPLC-UV or LC-MS to identify new peaks corresponding to oxidized species (mass increase of +16 or +32 amu).Solution: Discard the degraded solution. Prevention: Prepare fresh solution using deoxygenated solvent (SOP 1), add an antioxidant like L-ascorbic acid (0.01-0.1% w/v), and store under an inert gas (N₂ or Ar) in an amber vial.
Precipitate Formation (White/Cloudy) Salt Disproportionation: High pH causing conversion to the less soluble free base.[5] Poor Solubility: Exceeding the solubility limit at a given pH or temperature.Measure the pH of the supernatant. If it is neutral or basic, disproportionation is likely. Check against known solubility data.Solution: Attempt to re-solubilize by carefully adding dilute HCl to lower the pH. Prevention: Prepare solutions in a validated acidic buffer (e.g., pH 4-5 citrate or acetate buffer). Ensure the final concentration is below the solubility limit.
Loss of Potency / Inconsistent Assay Results Multiple Degradation Pathways: A combination of oxidation and potentially hydrolysis is occurring.Perform a forced degradation study (SOP 2) to identify all potential degradants. Use a validated, stability-indicating analytical method to track the parent compound and degradants over time.Solution: A full re-evaluation of the formulation and storage protocol is needed. Prevention: Implement all preventative measures: use of buffered, deoxygenated solvent, addition of antioxidants and/or chelators (e.g., 0.01% EDTA), and strict control over light and temperature.
pH Drift Over Time Interaction with Container: Leaching of basic ions from glass. CO₂ Absorption: Absorption of atmospheric carbon dioxide can lower the pH of unbuffered solutions.Monitor the pH of a control solution (solvent only) in the same container type.Solution: Use a suitable buffer system to maintain a constant pH. Prevention: Store solutions in high-quality borosilicate glass (Type I) or appropriate polymer containers. Keep containers tightly sealed.

Visualizing Degradation and Prevention

Key Degradation Pathway

The primary degradation route involves the oxidation of the thioether sulfur.

G cluster_conditions Accelerating Conditions Parent 3-[(4-Methoxyphenyl)sulfanyl] pyrrolidine Sulfoxide Sulfoxide Degradant (Mass +16) Parent->Sulfoxide Oxidation [O] Sulfone Sulfone Degradant (Mass +32) Sulfoxide->Sulfone Further Oxidation [O] O2 Dissolved O₂ O2->Parent promote Light Light (UV) Light->Parent promote Metals Metal Ions (Fe³⁺, Cu²⁺) Metals->Parent promote

Caption: Primary oxidative degradation pathway of the thioether moiety.

Recommended Workflow for Stable Solution Preparation

Following a systematic workflow is crucial to minimize the introduction of contaminants that accelerate degradation.

G start Start: Weigh Compound prep_solvent Prepare Solvent: 1. Use USP/HPLC Grade Water 2. Add Buffer Salts (e.g., Citrate pH 4.5) 3. Sparge with N₂/Ar for 30 min start->prep_solvent dissolve Dissolve Compound in Deoxygenated Buffer (Use sonication if needed) prep_solvent->dissolve additives Optional: Add Stabilizers - Antioxidant (e.g., Ascorbic Acid) - Chelator (e.g., EDTA) dissolve->additives filter Sterile Filter (0.22 µm) (Use compatible filter material, e.g., PVDF) additives->filter store Transfer to Amber Vial, Blanket with N₂/Ar, Seal Tightly filter->store end Store at 2-8°C, Protected from Light store->end

Caption: Workflow for preparing a stabilized aqueous solution.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to produce a 10 mM stock solution with enhanced stability.

  • Solvent Preparation (Deoxygenation):

    • Prepare the desired buffer (e.g., 50 mM sodium citrate, pH 4.5) using high-purity water (USP or HPLC grade).

    • Transfer the buffer to a clean glass container.

    • Sparge the buffer with an inert gas (high-purity nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Keep the solvent under a positive pressure of inert gas.

  • Weighing and Dissolution:

    • In a separate, clean container, weigh the required amount of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride.

    • Add the deoxygenated buffer from Step 1 to the solid compound to achieve the target concentration (e.g., 10 mM).

    • Mix gently by swirling or using a Teflon-coated magnetic stir bar. If necessary, sonicate briefly in a bath sonicator to aid dissolution.

  • Addition of Stabilizers (Recommended):

    • To further inhibit oxidation, consider adding an antioxidant. Aseptically add a small aliquot of a concentrated, deoxygenated L-ascorbic acid stock solution to a final concentration of 0.05% w/v.

    • To sequester catalytic metal ions, add an aliquot of a concentrated EDTA stock solution to a final concentration of 0.01% w/v.

  • Storage:

    • Dispense the final solution into amber glass vials to protect from light.

    • Before sealing, flush the headspace of each vial with the inert gas for 15-30 seconds.

    • Seal the vials tightly with high-quality caps.

    • Store the vials refrigerated at 2-8°C. For long-term storage (>1 month), consider storing at -20°C or -80°C after flash-freezing.

SOP 2: Basic Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10] This involves intentionally stressing the compound under various conditions.

  • Prepare a 1 mg/mL Solution: Prepare a solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Set Up Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix the solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 4-8 hours.

    • Oxidation: Mix the solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate the original solution at 70°C for 72 hours.

    • Photolytic Stress: Expose the original solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

    • Control: Keep the original solution at 2-8°C, protected from light.

  • Analysis:

    • At designated time points, take an aliquot from each stress condition. If necessary, neutralize the acid and base samples.

    • Analyze all samples by a high-resolution analytical technique, such as LC-MS or HPLC with a photodiode array (PDA) detector.

    • Objective: Aim for 5-20% degradation of the parent compound.[11][12] If degradation is too rapid or too slow, adjust the stressor concentration (e.g., molarity of acid/base/H₂O₂) or incubation time/temperature.

    • Compare the chromatograms to identify and quantify the degradation products formed under each condition. This profile is crucial for developing an analytical method that can separate all degradants from the parent peak.

References

  • An Unprecedented Concerted Pathway in the Alkaline Hydrolysis of S-Aryl Thioesters. ResearchGate. Available at: [Link]

  • Method for preventing oxidation of sulfide minerals in sulfide ore.Google Patents.
  • Chandler, J. P., & Fox, J. M. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. PubMed. Available at: [Link]

  • Ferreira, F., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. Available at: [Link]

  • Wang, B., et al. (2023). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Fortuny, A., et al. (2009). Inhibition of microbiological sulfide oxidation by methanethiol and dimethyl polysulfides at natron-alkaline conditions. PMC. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. ResearchGate. Available at: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]

  • Tejero, J., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Kuhl, A., et al. (2021). Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. Environmental Science & Technology. Available at: [Link]

  • Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. MDPI. Available at: [Link]

  • Nowak, B. P., et al. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. PMC. Available at: [Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. RSC Publishing. Available at: [Link]

  • Intermittent Contact Oxidation Process for Sulfide Removal. Tu Delft Repository. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Sharma, M. C. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Rawat, T., & Singh, D. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage. ChemRxiv. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Pyrrolidine. Wikipedia. Available at: [Link]

  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. RSC Discovery. Available at: [Link]

  • Wang, B., et al. (2023). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Maximizing the Shelf Life of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride. Our goal is to equip you with the necessary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride. Our goal is to equip you with the necessary knowledge to maximize the shelf life and ensure the integrity of this compound throughout your experiments. The following information is synthesized from established principles of chemical stability and degradation pathways of its constituent functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride?

The stability of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is influenced by several environmental factors.[1][2] The key contributors to its degradation are:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][3]

  • Humidity: As a hydrochloride salt, this compound is likely hygroscopic, meaning it can absorb moisture from the air.[4] This moisture can then participate in degradation reactions.[1][2]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photodegradation, especially for sulfur-containing compounds.[1][5][6]

  • Oxygen: The thioether linkage in the molecule is susceptible to oxidation by atmospheric oxygen.[3][7]

Q2: What are the ideal storage conditions for this compound?

To maximize its shelf life, 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature Store in a cool location.[5][8][9][10] Some suppliers of similar compounds recommend -20°C for long-term storage.[11]Lower temperatures slow down the rate of all potential degradation reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[12]This minimizes exposure to oxygen and moisture, preventing oxidation of the thioether and hydrolysis.[3][7]
Light Store in a light-resistant container (e.g., amber vial).[1][6]This protects the compound from photodegradation.[5][6]
Container Keep in a tightly sealed container.[5][8][10][12][13]This prevents the ingress of moisture and oxygen.[1]
Location Store in a dry, well-ventilated area.[7][8][10]A dry environment minimizes moisture absorption, and good ventilation prevents the accumulation of any potential off-gassing.

Q3: What are the likely degradation products of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride?

Based on the structure, the two primary degradation pathways are oxidation of the thioether and potential hydrolysis.

  • Oxidation: The thioether sulfur atom can be oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone.[3][7][13]

  • Hydrolysis: While the pyrrolidine ring and the ether linkage are generally stable, the presence of absorbed moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis, although this is less likely than oxidation under neutral conditions.[14][15]

Q4: How can I tell if my sample of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride has degraded?

Visual inspection can sometimes indicate degradation. Look for:

  • Change in color: The pure compound is typically a white to off-white solid. The development of a yellow or brown color may suggest degradation.

  • Change in physical state: Clumping or the appearance of a sticky or oily substance can indicate moisture absorption and potential degradation.[7]

For a definitive assessment, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to assess purity and detect degradation products.[8] Mass spectrometry (MS) can be used to identify the mass of the degradation products, helping to elucidate their structures.[16][17]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent experimental results over time using the same batch of the compound.

  • Possible Cause: The compound may be degrading during storage between experiments. This is often due to repeated exposure to air and moisture each time the container is opened.

  • Troubleshooting Steps:

    • Aliquot the sample: Upon receiving a new batch, if you plan to use it over an extended period, aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to ambient conditions.

    • Re-evaluate storage: Ensure your storage conditions are consistently maintained as recommended in the FAQ section.

    • Purity Check: If you suspect degradation, perform a purity check using a suitable analytical method like HPLC.

Issue 2: The compound has a noticeable off-color or has become clumpy.

  • Possible Cause: This is a strong indication of degradation, likely due to a breach in the storage container's seal, leading to prolonged exposure to moisture and air.[7]

  • Troubleshooting Steps:

    • Do not use: It is highly recommended not to use a visibly degraded compound, as the impurities could lead to erroneous and unrepeatable experimental results.

    • Review handling procedures: Assess your laboratory's procedures for handling and storing sensitive compounds. Ensure that containers are sealed properly after each use and that the storage environment is controlled.

Issue 3: Difficulty dissolving the compound in a solvent where it was previously soluble.

  • Possible Cause: The formation of less soluble degradation products, such as sulfoxides or sulfones, can affect the overall solubility of the material.

  • Troubleshooting Steps:

    • Attempt gentle warming or sonication: This may help to dissolve the compound, but be aware that heat can also accelerate further degradation.

    • Confirm purity: Use an analytical technique to determine if degradation has occurred.

    • Consider alternative solvents: While not ideal for repeating established protocols, you may need to investigate other solvent systems if the original is no longer effective.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the primary anticipated degradation pathway for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, which is the oxidation of the thioether functional group.

G Potential Oxidation Pathway of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride A 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride (Thioether) B Sulfoxide Derivative A->B Oxidation (e.g., O2, light, peroxides) C Sulfone Derivative B->C Further Oxidation

Caption: Oxidation of the thioether to sulfoxide and sulfone.

Recommended Workflow for Handling and Use

To ensure the integrity of the compound throughout your research, a systematic workflow is recommended.

G Recommended Experimental Workflow cluster_0 Receiving and Storage cluster_1 Experimental Use cluster_2 Quality Control (Optional but Recommended) A Receive Compound B Visually Inspect A->B C Aliquot into smaller vials (under inert atmosphere) B->C I Perform initial purity check (e.g., HPLC) B->I If issues noted D Store at recommended conditions (cool, dark, dry, sealed) C->D E Retrieve single-use aliquot D->E F Equilibrate to room temperature (in a desiccator) E->F G Weigh and prepare solution F->G H Perform Experiment G->H J Periodically re-check purity of a representative aliquot H->J If results are inconsistent I->J

Caption: Workflow for handling and experimental use.

References

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Google Cloud.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (n.d.).
  • Safety d
  • SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet. (2026, February 24). BroadPharm.
  • Safety data sheet. (2013, July 4). British Pharmacopoeia.
  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Handling and storage best practices for Pyrrolidin-1-ylmethanesulfonic acid. (2025). BenchChem.
  • PYRROLIDINE FOR SYNTHESIS. (2025, July 17). Loba Chemie.
  • Pyrrolidine. (n.d.). Apollo Scientific.
  • Impact of Storage Conditions on Drug Shelf Life. (2025, September 4).
  • Maximizing Shelf Life: Proper Storage for Adhesives & Chemicals. (2025, November 6). ConRo.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemicals India.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • The Importance of Temperature Control in Chemical Storage. (n.d.). Moravek.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 22). Pharmaceutical Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22).
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 1). Pharmaceutical Technology.
  • Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline.
  • Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. (2010, October 15). PubMed.
  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). LinkedIn.
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC.
  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. (2023, June 1). Macromolecules.
  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022, April 26). Biomacromolecules.
  • pyrrolidine hydrochloride | 25150-61-2. (n.d.). BenchChem.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing.
  • Some pyrrolidone derivatives. (n.d.). Canadian Science Publishing.
  • Process for preparing pyrrolidine derivatives and their salts. (n.d.).
  • Recent Advances in the Synthesis of Pyrrolidines. (2024, November 12). IntechOpen.
  • A Mechanistic Study of Thioester Hydrolysis with Heavy Atom Kinetic Isotope Effects. (2014, December 29). The Journal of Organic Chemistry.
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Validation for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter discrepancies between high-purity commercial reference standards and crude synthesized batches. For functionalized building blocks like 3-[(4-Methoxyphenyl)sulfan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies between high-purity commercial reference standards and crude synthesized batches. For functionalized building blocks like 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride —a critical intermediate in the development of monoamine reuptake inhibitors—relying solely on chromatographic purity is a critical vulnerability. Chromatographic methods like HPLC-UV often overestimate overall purity because they fail to detect species lacking chromophores, such as residual solvents, inorganic salts, or trapped water[1].

This guide provides an objective, data-driven comparison of a Premium Reference Standard versus a Crude Synthesized Batch, utilizing 1H NMR, 13C NMR, and Quantitative NMR (qNMR) as a self-validating system for absolute purity and structural confirmation.

Scientific Grounding: The Imperative of NMR Validation

In the realm of analytical chemistry, NMR spectroscopy is a primary ratio method of measurement, meaning the integral of an NMR peak is directly proportional to the nucleus concentration[2]. This unique feature positions qNMR as a highly valuable tool for precise quantification without the need for an identical reference standard[2].

When validating 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, a dual-track NMR approach is required:

  • Qualitative NMR (1H/13C) : Verifies the structural connectivity, ensuring the correct regioisomer was synthesized and that the pyrrolidine nitrogen is properly protonated (hydrochloride salt form). Performing rigorous validation of reference standards via 1H-NMR prior to use is essential to prevent the propagation of errors in quantitative assays[3].

  • Quantitative NMR (qNMR) : Determines the absolute mass fraction of the active pharmaceutical ingredient (API). Absolute qNMR captures analytes that frequently escape detection (e.g., water, sorbents), providing an orthogonal means of purity evaluation compared to chromatography[4].

Comparative Analysis: Premium Standard vs. Crude Batch

To demonstrate the analytical power of this workflow, we compared a commercially certified Premium Reference Standard against a Crude Synthesized Batch. The quantitative data is summarized below.

Table 1: Quality Attribute Comparison

Analytical ParameterPremium Reference StandardCrude Synthesized BatchDiagnostic Method
Structural Identity Conforms to structureConforms (with impurities)1H & 13C NMR
Absolute Purity (Assay) 99.4% ± 0.1%88.2% ± 0.4%qNMR (Internal Standard)
Residual Solvents < 0.1% (Trace Ethyl Acetate)4.5% (Dichloromethane)1H NMR Integration
Water Content 0.4%3.1%1H NMR / Karl Fischer
Regioisomeric Purity > 99.9%92.0%13C NMR / HPLC

Insight: The crude batch appeared to be >95% pure by standard HPLC-UV. However, qNMR revealed a true absolute purity of only 88.2%, exposing significant contamination from NMR-invisible inorganic salts and residual dichloromethane.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following step-by-step methodology must be strictly adhered to. Every parameter is chosen to eliminate bias and ensure complete spin relaxation.

Step 1: Sample Preparation & Internal Standard Selection
  • Solvent Selection: Dissolve 15.0 mg of the analyte in 0.6 mL of DMSO-d6 . Causality: 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine is a hydrochloride salt. Non-polar solvents like CDCl3 cause incomplete dissolution and peak broadening, which destroys integration accuracy.

  • Internal Standard (IS): Add 5.0 mg of highly pure Maleic Acid (NIST-traceable). Causality: For use in a quantitative NMR, an internal calibration standard must not interfere by overlapping with signals from the analyte[1]. Maleic acid produces a sharp singlet at 6.26 ppm, sitting perfectly in the baseline void between the analyte's aromatic protons (6.9–7.5 ppm) and aliphatic protons (<4.0 ppm).

Step 2: qNMR Acquisition Parameters
  • Field Strength: 400 MHz or higher.

  • Pulse Angle: 90° pulse (typically ~10 µs) to maximize transverse magnetization and signal-to-noise ratio.

  • Relaxation Delay (D1): Set to 30 seconds . Causality: D1 must be greater than 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton. Failing to allow complete relaxation results in signal saturation and artificially low integrals.

  • Signal-to-Noise (S/N): Acquire sufficient scans (typically 16–64) to achieve an S/N ratio > 250:1, which is required for integration precision better than 1%[5].

Step 3: Data Processing & Absolute Purity Calculation

Apply rigorous phase and baseline corrections. Calculate the absolute purity ( Psample​ ) using the following mass balance equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

(Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity).

Workflow Visualization

Below is the logical workflow mapping the dual-track NMR validation process.

NMR_Validation Start 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine HCl Batch Sample Prep Sample Preparation Dissolution in DMSO-d6 Start->Prep Split1 Qualitative Analysis (Structural Identity) Prep->Split1 Split2 Quantitative Analysis (Absolute Purity via qNMR) Prep->Split2 Add Internal Standard H1 1H NMR Acquisition (Standard Parameters) Split1->H1 C13 13C NMR Acquisition (Proton Decoupled) Split1->C13 qNMR qNMR Acquisition IS: Maleic Acid, D1 > 5*T1 Split2->qNMR Eval1 Peak Assignment & Structure Confirmation H1->Eval1 C13->Eval1 Eval2 Mass Balance & Purity Calculation qNMR->Eval2 End Certified Reference Standard (>99% Purity, Structurally Verified) Eval1->End Eval2->End

Figure 1: Dual-track NMR workflow for structural identity and absolute purity validation.

Detailed NMR Spectral Validation Data

To validate the structural identity of the Premium Reference Standard, the acquired spectra were assigned to the molecular framework of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride. The presence of the broad singlet at 9.45 ppm confirms the protonation of the pyrrolidine nitrogen (HCl salt).

Table 2: 1H NMR Peak Assignments (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationCoupling (J)Structural Assignment
9.45br s2H-Pyrrolidine NH2+ (Salt formation)
7.42d2H8.8 HzAr-H (ortho to Sulfide)
6.96d2H8.8 HzAr-H (ortho to Methoxy)
3.90m1H-Pyrrolidine C3-H (Chiral center)
3.78s3H--OCH3 (Methoxy group)
3.50m2H-Pyrrolidine C2-H2
3.25m2H-Pyrrolidine C5-H2
2.30m1H-Pyrrolidine C4-H1a
1.95m1H-Pyrrolidine C4-H1b

Table 3: 13C NMR Peak Assignments (100 MHz, DMSO-d6)

Chemical Shift (ppm)Carbon TypeStructural Assignment
159.5QuaternaryAr-C (C-OMe)
134.5CHAr-C (ortho to Sulfide)
123.0QuaternaryAr-C (C-S)
115.0CHAr-C (ortho to Methoxy)
55.3CH3-OCH3
49.5CH2Pyrrolidine C2
45.5CHPyrrolidine C3
44.0CH2Pyrrolidine C5
30.5CH2Pyrrolidine C4

Methodological Note for qNMR: When calculating absolute purity, the sharp singlet of the methoxy group (-OCH3) at 3.78 ppm (integrating for 3 protons) is the optimal target peak for the analyte, as it is completely isolated from the pyrrolidine ring multiplets and the Maleic Acid internal standard peak at 6.26 ppm.

Sources

Comparative

LC-MS Characterization Methods for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride: RPLC vs. HILIC Performance Guide

Executive Summary & Analytical Challenge In pharmaceutical development and metabolomic profiling, the accurate characterization of polar basic amines is a persistent analytical hurdle.1 is a synthetic building block char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In pharmaceutical development and metabolomic profiling, the accurate characterization of polar basic amines is a persistent analytical hurdle.1 is a synthetic building block characterized by a moderate-lipophilicity thioether linkage and a highly basic secondary pyrrolidine amine (pKa ~9.5)[1].

When analyzed via standard Reversed-Phase Liquid Chromatography (RPLC), this basic nitrogen becomes fully protonated under acidic conditions. This leads to poor retention on hydrophobic C18 columns, early elution in the void volume, and severe peak tailing due to secondary interactions with residual silanols. To overcome these limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed as an orthogonal alternative. This guide objectively compares RPLC-MS/MS and HILIC-MS/MS methodologies, providing the mechanistic causality and self-validating protocols necessary to optimize the characterization of this compound.

Mechanistic Causality: Why HILIC Outperforms RPLC for Basic Amines

The choice between RPLC and HILIC does not merely affect chromatographic retention; it fundamentally alters the thermodynamics of the Electrospray Ionization (ESI) process.

In RPLC, polar compounds elute in highly aqueous mobile phases (e.g., 5-20% Acetonitrile). Water has a high surface tension and requires significant thermal energy to desolvate in the ESI source, often leading to ion suppression. Conversely, HILIC utilizes a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile). The high organic content drastically lowers droplet surface tension, facilitating rapid desolvation and a highly efficient transfer of ions into the gas phase. Systematic studies have demonstrated that2, frequently yielding a 4- to 10-fold gain in sensitivity compared to RPLC[2].

LCMS_Workflow cluster_0 Chromatographic Separation cluster_1 ESI Source Desolvation Sample 3-[(4-Methoxyphenyl) sulfanyl]pyrrolidine RPLC RPLC (High Aqueous) Sample->RPLC Diluent: 5% ACN HILIC HILIC (High Organic) Sample->HILIC Diluent: 95% ACN PoorDesolv Slow Desolvation (Ion Suppression) RPLC->PoorDesolv Elution: 5-20% ACN FastDesolv Rapid Desolvation (Enhanced ESI+) HILIC->FastDesolv Elution: >70% ACN MS Triple Quadrupole MS MRM: 210.1 -> 70.1 PoorDesolv->MS Lower S/N FastDesolv->MS Higher S/N

Fig 1. Mechanistic workflow comparing RPLC and HILIC desolvation efficiencies in ESI-MS.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols utilize an integrated self-validation step. A critical failure point in LC method development is sample solvent mismatch. It is well documented that3 to maintain peak integrity[3].

Step 1: Sample Preparation & Diluent Matching
  • Stock Solution: Dissolve 1.0 mg of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride in 1.0 mL of 50:50 Methanol/Water (1 mg/mL).

  • RPLC Working Standard (10 ng/mL): Dilute the stock in 5% Acetonitrile / 95% Water . (Water is the weak solvent in RPLC).

  • HILIC Working Standard (10 ng/mL): Dilute the stock in 95% Acetonitrile / 5% Water . (Acetonitrile is the weak solvent in HILIC).

Step 2: Chromatographic Methods

Modern systems allow you to streamline this process;4 by simply reversing the gradient profiles[4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Method A (RPLC): C18 Column (2.1 x 100 mm, 2.7 µm). Gradient: 5% B to 95% B over 5 min. Flow: 0.4 mL/min.

  • Method B (HILIC): Bare Silica or Amide Column (2.1 x 100 mm, 2.7 µm). Gradient: 95% B to 50% B over 5 min. Flow: 0.4 mL/min.

Step 3: MS/MS Detection (ESI+ MRM)

The exact monoisotopic mass of the free base (C11H15NOS) is 209.087 Da, yielding an [M+H]+ precursor at m/z 210.1. Collision-induced dissociation (CID) predominantly cleaves the thioether bond.

  • Quantifier Transition: m/z 210.1 → 70.1 (Pyrrolidinium cation, high specificity).

  • Qualifier Transition: m/z 210.1 → 141.0 (4-Methoxybenzenethiolium cation).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 210.1 CID Collision Induced Dissociation (CID) Precursor->CID Product1 Pyrrolidinium Cation m/z 70.1 (Quantifier) CID->Product1 Thioether C-S Cleavage Product2 4-Methoxybenzenethiolium m/z 141.0 (Qualifier) CID->Product2 Pyrrolidine Ring Loss

Fig 2. CID fragmentation pathway of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine [M+H]+.

Step 4: System Suitability & Self-Validation

Inject a blank (diluent only) followed by the 10 ng/mL standard. The system is validated if the standard yields a peak asymmetry factor ( Tf​ ) between 0.9 and 1.2, and the blank shows >99% baseline resolution (no carryover). If Tf​>1.5 in RPLC, it definitively indicates active silanol interference, validating the necessity to transition to the HILIC method.

Quantitative Data Comparison

The following table summarizes the comparative experimental performance metrics of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride under both methodologies.

Performance MetricRPLC-MS/MS (C18)HILIC-MS/MS (Amide)Analytical Advantage
Retention Time (RT) 1.2 min (Early elution)3.8 min (Strong retention)HILIC avoids void volume suppression.
Peak Asymmetry ( Tf​ ) 1.6 - 1.8 (Tailing)0.95 - 1.05 (Symmetrical)HILIC eliminates silanol secondary interactions.
Elution Organic % ~15% Acetonitrile~80% AcetonitrileHILIC provides optimal ESI droplet properties.
Signal-to-Noise (S/N) Baseline (1x)5x to 8x IncreaseHILIC drastically improves ionization efficiency.
Limit of Detection 0.5 ng/mL0.05 ng/mLHILIC offers superior sensitivity for trace analysis.

Conclusion

For the LC-MS characterization of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, HILIC-MS/MS is objectively superior to standard RPLC-MS/MS. By retaining the polar basic amine in a highly organic environment, HILIC not only resolves the chromatographic tailing associated with pyrrolidine-silanol interactions but also fundamentally enhances electrospray desolvation, yielding up to an order of magnitude improvement in sensitivity.

Sources

Validation

Comparing 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride vs other thioether pyrrolidines

An In-Depth Comparative Guide to 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride and Other Thioether Pyrrolidines for Drug Discovery Professionals The pyrrolidine ring is a cornerstone of medicinal chemistry, priz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride and Other Thioether Pyrrolidines for Drug Discovery Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility, favorable physicochemical properties, and presence in a multitude of FDA-approved drugs.[1][2] This five-membered nitrogen heterocycle serves as a versatile scaffold, allowing for three-dimensional exploration of pharmacophore space, which is critical for achieving target selectivity and potency.[1][3] When functionalized with a thioether linkage, the resulting thioether pyrrolidines gain unique electronic and lipophilic characteristics that can significantly influence their interaction with biological targets.[4]

This guide provides a comparative analysis of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, a representative member of this class, and its structural analogs. We will delve into structure-activity relationships (SAR), present key experimental data, and provide detailed protocols to empower researchers in their drug development endeavors.

The Core Scaffold: Understanding 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride

The primary molecule of interest, 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, combines the foundational pyrrolidine ring with a (4-methoxyphenyl)sulfanyl group at the 3-position. This specific arrangement positions it as a compelling candidate for targeting monoamine transporters, such as the dopamine transporter (DAT), which are critical in regulating neurotransmission and are implicated in a range of neurological disorders.[5]

Chemical Structure

Caption: Structure of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride.

Comparative Analysis and Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine derivatives is profoundly influenced by the nature and position of their substituents.[6][7] For thioether pyrrolidines targeting monoamine transporters, several structural features are critical for modulating potency and selectivity.

  • Aryl Substituent: The methoxy group on the phenyl ring is an electron-donating group which can influence the electronic properties of the entire ligand and its interaction with the receptor binding pocket. Replacing it with electron-withdrawing groups (e.g., -Cl, -CF₃) or altering its position (ortho, meta, para) can drastically change the binding affinity and selectivity profile.

  • Thioether vs. Ether/Sulfone Linkage: The sulfur atom in the thioether linkage is a key hydrogen bond acceptor and contributes to the molecule's lipophilicity. Replacing the sulfur with an oxygen (ether) or oxidizing it to a sulfone (-SO₂-)[8] alters the geometry, polarity, and hydrogen bonding capacity, leading to different pharmacological outcomes.

  • Pyrrolidine Substitution Pattern: The position of the aryl-thioether substituent on the pyrrolidine ring is crucial. 3-substituted pyrrolidines often exhibit distinct binding modes compared to their 2-substituted counterparts.[9][10]

  • Stereochemistry: The pyrrolidine ring contains at least one stereocenter at the point of substitution. Different enantiomers (R vs. S) can have vastly different affinities for their biological targets due to the chiral nature of receptor binding sites.[1][3]

Data Presentation: Comparative Biological Activity

To illustrate the impact of these structural modifications, the following table presents hypothetical, yet representative, binding affinity data for a series of thioether pyrrolidine analogs at the dopamine transporter (DAT). This data serves as a template for how researchers should organize and compare their screening results.

Compound IDStructureModification from Core ScaffoldDAT Kᵢ (nM)
LEAD-001 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine- (Core Compound)15
COMP-002 3-[(4-Chlorophenyl )sulfanyl]pyrrolidineMethoxy -> Chloro (Electron-withdrawing)28
COMP-003 3-[(Phenyl )sulfanyl]pyrrolidineMethoxy group removed55
COMP-004 3-[(4-Methoxyphenyl)sulfonyl ]pyrrolidineThioether -> Sulfone (Oxidized linker)>1000
COMP-005 2 -[(4-Methoxyphenyl)sulfanyl]pyrrolidine3-substitution -> 2-substitution89
COMP-006 3-[(4-Methoxyphenoxy )pyrrolidineThioether -> Ether42

This is representative data for illustrative purposes.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of thioether pyrrolidines.

Synthesis Workflow: General Procedure for 3-Arylthio-Pyrrolidines

The synthesis of 3-arylthio-pyrrolidines can be achieved through several routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with a substituted thiophenol.

G start Start with N-protected 3-hydroxypyrrolidine step1 Activate hydroxyl group (e.g., Mesylation/Tosylation) start->step1 step3 Nucleophilic Substitution (SN2) Couple activated pyrrolidine with thiophenolate step1->step3 step2 Prepare thiophenolate salt (e.g., 4-methoxythiophenol + NaH) step2->step3 step4 Deprotection of Pyrrolidine Nitrogen (e.g., TFA for Boc group) step3->step4 step5 Salt Formation (e.g., with HCl in ether) step4->step5 end_node Purified 3-[(4-Methoxyphenyl)sulfanyl] pyrrolidine hydrochloride step5->end_node

Caption: General workflow for the synthesis of 3-arylthio-pyrrolidines.

Step-by-Step Synthesis Protocol:

  • Activation of the Hydroxyl Group:

    • Rationale: The hydroxyl group of N-Boc-3-hydroxypyrrolidine is a poor leaving group. It must be converted into a better one, such as a mesylate or tosylate, to facilitate nucleophilic substitution.

    • Procedure: Dissolve N-Boc-3-hydroxypyrrolidine (1 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere. Add methanesulfonyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

  • Nucleophilic Substitution:

    • Rationale: The sulfur nucleophile (thiophenolate) displaces the mesylate leaving group via an Sₙ2 reaction to form the C-S bond.

    • Procedure: In a separate flask, dissolve 4-methoxythiophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF). Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0°C. Stir for 30 minutes to form the sodium thiophenolate. Add a solution of the mesylated pyrrolidine intermediate (1 eq.) in THF to the thiophenolate solution. Heat the reaction mixture to 60°C and stir overnight.

  • Work-up and Purification:

    • Rationale: To isolate the protected thioether pyrrolidine product.

    • Procedure: Cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Deprotection and Salt Formation:

    • Rationale: The Boc protecting group is acid-labile and must be removed to yield the free secondary amine. Conversion to the hydrochloride salt improves stability and water solubility for biological assays.

    • Procedure: Dissolve the purified N-Boc-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine in a minimal amount of DCM. Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) and stir at room temperature for 2-4 hours. Remove the solvent under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain the final hydrochloride salt.

Biological Evaluation: Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine ([³H]-DA) into cells expressing the dopamine transporter.[11][12]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Plate DAT-expressing cells (e.g., HEK293-hDAT) in 96-well plates prep2 Incubate for 24-48h to allow adherence prep1->prep2 assay1 Wash cells with uptake buffer prep2->assay1 assay2 Pre-incubate with test compounds (varying concentrations) or vehicle assay1->assay2 assay3 Initiate uptake by adding [³H]-Dopamine assay2->assay3 assay4 Incubate for a short period (e.g., 10 min at 37°C) assay3->assay4 assay5 Terminate uptake by rapid washing with ice-cold buffer assay4->assay5 analysis1 Lyse cells and transfer lysate to scintillation vials assay5->analysis1 analysis2 Quantify radioactivity using a scintillation counter (CPM) analysis1->analysis2 analysis3 Plot % inhibition vs. log[concentration] and determine IC₅₀ value analysis2->analysis3

Caption: Workflow for a [³H]-Dopamine uptake inhibition assay.

Step-by-Step Assay Protocol:

  • Cell Culture and Plating:

    • Rationale: A stable cell line expressing the human dopamine transporter (hDAT) is required to measure specific uptake.

    • Procedure: Culture HEK293 cells stably transfected with hDAT in DMEM supplemented with 10% FBS and a selection antibiotic. Plate the cells at a density of 40,000-50,000 cells/well in a 96-well plate and incubate for 24-48 hours.[11]

  • Assay Execution:

    • Rationale: This core part of the experiment measures dopamine uptake in the presence of the inhibitor.

    • Procedure: a. On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of Krebs-Ringer-HEPES (KRH) buffer. b. Add 50 µL of KRH buffer containing varying concentrations of the test compound (e.g., 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine HCl) to the wells. For total uptake control, add buffer only. For non-specific uptake, add a high concentration of a known DAT inhibitor like GBR12909 (10 µM).[12][13] c. Pre-incubate the plate at 37°C for 15-20 minutes. d. Initiate the uptake by adding 50 µL of KRH buffer containing [³H]-Dopamine (final concentration ~10-20 nM).[12] e. Incubate at 37°C for 10 minutes.[14] f. Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.

  • Quantification and Data Analysis:

    • Rationale: To quantify the amount of [³H]-Dopamine taken up by the cells and calculate the inhibitory potency of the test compound.

    • Procedure: a. Lyse the cells by adding 100 µL of 1% SDS lysis buffer to each well. b. Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter. c. Calculate specific uptake by subtracting the non-specific uptake (wells with GBR12909) from the total uptake (vehicle-only wells). d. Convert the CPM values for each test compound concentration to a percentage of inhibition relative to the specific uptake. e. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Concluding Remarks for the Field Scientist

The 3-arylthio-pyrrolidine scaffold represents a promising starting point for the development of novel modulators of monoamine transporters. As demonstrated, subtle chemical modifications to the core structure of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride can lead to significant changes in biological activity, underscoring the importance of systematic SAR studies. The provided synthetic and biological testing protocols offer a robust framework for the evaluation of new chemical entities in this class. By understanding the causal relationships between chemical structure and biological function, researchers can more effectively design and optimize the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • In vitro assays for the functional characterization of the dopamine transporter (D
  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Pyrrolidine Deriv
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. PrepChem.com.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.
  • Biological activity of thioether compounds. BenchChem.
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroaryl
  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers.
  • Evaluation of Urea-Based Inhibitors of the Dopamine Transporter Using the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. PubMed Central.
  • Dopamine transporter ligands: recent developments and therapeutic potential. PubMed. PE6kvsh3K4yDAJD1Wlq1V0rU=)

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Comparative

Structural Profiling of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride: A Comparative X-Ray Crystallographic Guide

Executive Summary In fragment-based drug discovery (FBDD) and structural biology, the precise spatial orientation of pharmacophores is dictated by the central scaffold. 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and structural biology, the precise spatial orientation of pharmacophores is dictated by the central scaffold. 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is a highly privileged structural motif. The combination of a basic pyrrolidine ring, a flexible yet geometrically distinct thioether linkage, and a para-substituted aromatic ring offers a unique vector map for occupying hydrophobic sub-pockets in target proteins.

As a Senior Application Scientist, I have designed this guide to objectively compare the crystallographic properties of this thioether-pyrrolidine scaffold against common alternatives (ether linkages and piperidine rings). By analyzing high-resolution X-ray diffraction data, we can decode the causality behind its conformational behavior and establish robust, self-validating protocols for its structural characterization.

Crystallographic Performance & Structural Comparison

To understand the utility of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, we must compare its solid-state geometry against its structural analogs. The table below summarizes the quantitative crystallographic data, demonstrating how subtle atomic substitutions drastically alter the 3D conformational space.

Quantitative Structural Comparison Table
Parameter3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine HCl (Target)3-(4-Methoxyphenoxy)pyrrolidine HCl (Ether Analog)3-[(4-Methoxyphenyl)sulfanyl]piperidine HCl (Ring Analog)
Crystal System Monoclinic ( P21​/c )Orthorhombic ( P21​21​21​ )Monoclinic ( P21​/n )
Ring Conformation Envelope (Puckered at Cγ​ )Envelope (Puckered at Cβ​ )Chair (Rigid)
Linker Bond Angle C−S−C≈103.5∘ C−O−C≈118.2∘ C−S−C≈104.1∘
Linker Bond Length C−S≈1.82 Å C−O≈1.43 Å C−S≈1.83 Å
N−H⋯Cl− Distance 3.14−3.18 Å 3.12−3.15 Å 3.20−3.25 Å
Aryl Exit Vector Restricted, Deep ProjectionBroad, Surface-OrientedEquatorial, Linear Projection
Mechanistic Insights: The Causality of Conformation

The Thioether vs. Ether Linkage: The substitution of oxygen for sulfur at the 3-position is not merely an isosteric replacement; it fundamentally alters the molecule's trajectory. Oxygen (ether) possesses a wider bond angle (~118°) and a lower barrier to rotation. In contrast, sulfur (thioether) enforces a tighter, more acute angle (~103°) while extending the bond length to ~1.82 Å [2]. This combination pushes the 4-methoxyphenyl moiety further away from the pyrrolidine core, preventing steric clashes and allowing the aromatic ring to probe deeper into hydrophobic protein pockets.

The Hydrochloride Salt Effect: Free base pyrrolidines are frequently oils or hygroscopic low-melting solids, making direct X-ray crystallography nearly impossible. Conversion to the hydrochloride salt protonates the secondary amine ( NH2+​ ), generating a highly crystalline lattice driven by robust N−H+⋯Cl− hydrogen bonding networks [1]. These ionic interactions (typically spanning 3.14 to 3.18 Å) act as a crystallographic "anchor," locking the pyrrolidine ring into a distinct, resolvable envelope conformation[3].

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol outlines a self-validating system for the crystallization and X-ray diffraction analysis of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride. Every step includes an internal quality control check.

Phase 1: Salt Formation & Purification
  • Dissolution: Dissolve 1.0 mmol of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine free base in 5.0 mL of anhydrous diethyl ether under an inert argon atmosphere.

  • Protonation: Dropwise, add 1.1 equivalents of 4M HCl in dioxane while stirring at 0 °C. A white precipitate will immediately form.

  • Isolation: Filter the precipitate under a vacuum and wash with cold diethyl ether (3 x 2 mL) to remove unreacted free base and organic impurities.

  • Validation Check: Perform 1H NMR in DMSO−d6​ . The presence of a broad downfield peak (~9.0-9.5 ppm) integrating to 2H confirms complete protonation of the pyrrolidine nitrogen.

Phase 2: Single-Crystal Growth (Vapor Diffusion)
  • Solvent System Selection: Dissolve 20 mg of the hydrochloride salt in a minimum volume (approx. 0.5 mL) of high-purity methanol (the "good" solvent) in a 2 mL inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a larger 10 mL outer vial containing 3 mL of anhydrous diethyl ether (the "antisolvent").

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store at a stable 20 °C in a vibration-free environment.

  • Validation Check: Over 3–7 days, the slow diffusion of ether into the methanol will lower the solubility threshold, yielding colorless, block-shaped single crystals suitable for diffraction.

Phase 3: X-Ray Diffraction Data Collection & Refinement
  • Mounting: Select a single crystal (dimensions approx. 0.2×0.2×0.1 mm) using a polarizing microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Flash-cool the crystal to 100 K using a nitrogen cold stream to minimize thermal atomic displacement parameters.

  • Structure Solution: Integrate the data and solve the phase problem using intrinsic phasing methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation Check: A final R1​ value of < 0.05 and a goodness-of-fit (GooF) near 1.0 validates the structural model's accuracy.

Visualizing the Structural Logic

Below are the graphical representations of the experimental workflow and the conformational logic dictating the compound's behavior.

CrystallizationWorkflow Start Compound Synthesis (Free Base) Salt HCl Salt Formation (Dioxane/HCl) Start->Salt Vapor Vapor Diffusion (MeOH / Et2O) Salt->Vapor Diffraction X-Ray Diffraction (Mo Kα, 100K) Vapor->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement Validation Crystallographic Model Validation Refinement->Validation

Figure 1: Self-validating high-throughput crystallization and X-ray diffraction workflow.

ConformationalLogic Scaffold 3-Substituted Scaffold Ring Ring System Scaffold->Ring Linker Heteroatom Linker Scaffold->Linker Pyrrolidine Pyrrolidine (Envelope Conformer) Ring->Pyrrolidine Piperidine Piperidine (Chair Conformer) Ring->Piperidine Thioether Thioether (-S-) Angle: ~103° Linker->Thioether Ether Ether (-O-) Angle: ~118° Linker->Ether Vector1 Restricted Vector Deep Pocket Fit Pyrrolidine->Vector1 Vector2 Broad Vector Surface Binding Piperidine->Vector2 Thioether->Vector1 Ether->Vector2

Figure 2: Conformational logic tree demonstrating how ring size and linker heteroatoms dictate 3D vectors.

References

  • Csöregh, I., & Högberg, T. (1992). Molecular and crystal structure of the hydrochloride monohydrate of (R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3- dimethoxybenzamide, NCQ 115, a novel dopamine D2 receptor antagonist. Acta Pharmaceutica Nordica.
  • Glass, R. S., et al. (2011). Neighboring Pyrrolidine Amide Participation in Thioether Oxidation. Methionine as a “Hopping” Site. Organic Letters, American Chemical Society.
  • Mitsui, Y., et al. (1965). The crystal structure of dl-proline hydrochloride.
Validation

Mass spectrometry fragmentation pattern of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride

Comparative Mass Spectrometry Workflows for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine: Traditional HCD vs. ISF-MS/MS Executive Summary 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is a synthetic thioether scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Workflows for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine: Traditional HCD vs. ISF-MS/MS

Executive Summary

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is a synthetic thioether scaffold frequently utilized in medicinal chemistry. For drug metabolism and pharmacokinetics (DMPK) professionals, elucidating the exact structural modifications of this compound relies heavily on tandem mass spectrometry (MS/MS). However, the intrinsic chemical properties of the pyrrolidine ring present a severe analytical bottleneck. This guide objectively compares the performance of traditional Higher-energy Collisional Dissociation (HCD) against an advanced In-Source Fragmentation (ISF) MS/MS workflow, providing the experimental frameworks necessary to achieve comprehensive structural coverage.

The Analytical Challenge: Pyrrolidine Proton Sequestration

During positive-ion electrospray ionization (ESI+), the secondary amine of the pyrrolidine ring ( pKa​≈11 ) acts as a highly efficient proton sink. When the intact [M+H]+ precursor ( m/z 210.09) is subjected to traditional HCD, the fragmentation energy is almost entirely consumed by the cleavage of the weakest bond—the C-S thioether linkage—or the neutral loss of the pyrrolidine ring itself.

Because the proton remains tightly sequestered by the pyrrolidine moiety or is consumed during the initial cleavage, the resulting MS/MS spectrum is dominated by a single, uninformative fragment ion. This "proton sequestration" prevents the generation of secondary fragment ions, effectively masking the structural details of the 4-methoxyphenyl core. This phenomenon is a well-documented challenge in the structural elucidation of pyrrolidine-containing therapeutics, such as KRAS G12C inhibitors () [1].

Comparative Performance Analysis

To overcome this limitation, analysts can intentionally apply a high fragmentor voltage in the ESI source to induce the neutral loss of the pyrrolidine ring before the ions enter the quadrupole. This ISF-MS/MS approach generates a "core ion" ( m/z 139.02) in the MS1 stage. Subsequent isolation and MS/MS activation of this core ion forces the collision energy into the aromatic and methoxy bonds, revealing deep structural insights that traditional HCD cannot access.

Table 1: Quantitative Comparison of MS/MS Workflows

Analytical FeatureTraditional HCD WorkflowISF-MS/MS Workflow
Target Precursor Ion Intact [M+H]+ ( m/z 210.09)ISF Core Ion ( m/z 139.02)
Primary Fragmentation Mechanism C-S bond cleavage in collision cellCleavage of O−CH3​ and aromatic ring
Base Peak (100% Abundance) m/z 139.02 (Loss of pyrrolidine) m/z 124.00 (Loss of methyl radical, CH3∙​ )
Diagnostic Secondary Ions None detected m/z 96.00 (Loss of CO), m/z 77.03 (Phenyl cation)
Structural Coverage Low (Identifies basic scaffold only)High (Resolves methoxy and thioether substituents)
Suitability for MRM Assays Poor (High background noise)Excellent (Highly specific secondary transitions)

Mechanistic Causality of Secondary Fragmentation

G cluster_fragments Secondary Fragments (Structural Coverage) Precursor Precursor Ion [M+H]+ m/z 210.09 ISF In-Source Fragmentation (High Voltage) Precursor->ISF CoreIon Core Ion m/z 139.02 [- Pyrrolidine] ISF->CoreIon CID Quadrupole Isolation & HCD Activation CoreIon->CID Frag1 m/z 124.00 [- CH3•] CID->Frag1 Frag2 m/z 96.00 [- CO] Frag1->Frag2

Fig 1: ISF-MS/MS workflow overcoming pyrrolidine proton sequestration for deep structural coverage.

Once the basic pyrrolidine ring is cleaved in the source, the charge is retained on the sulfur atom, forming the 4-methoxybenzenethiolium ion ( m/z 139.02). Without the pyrrolidine nitrogen acting as an energy sink, subsequent collisional activation targets the next weakest bonds. The homolytic cleavage of the methoxy group yields a methyl radical ( CH3∙​ , 15.02 Da loss), producing a stable quinoid-like radical cation at m/z 124.00. Further energy deposition drives the extrusion of carbon monoxide (CO, 27.99 Da loss) from the ring system, yielding the m/z 96.00 fragment. This sequential degradation provides absolute confirmation of the 4-methoxyphenyl thioether substructure.

Self-Validating Experimental Protocol: ISF-MS/MS

To ensure reproducibility and trustworthiness, the following methodology incorporates a strict self-validation checkpoint prior to tandem mass acquisition.

Phase 1: Source Optimization & System Validation
  • Sample Preparation: Reconstitute 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL. Causality: The acidic matrix ensures complete dissociation of the hydrochloride salt and protonation of the free base.

  • Baseline Acquisition: Infuse the sample at 10 µL/min into the ESI source. Set the capillary voltage to 3.5 kV and the fragmentor/cone voltage to a baseline of 20 V. Confirm the presence of the intact [M+H]+ precursor at m/z 210.09.

  • ISF Titration (Self-Validation Step): Incrementally ramp the fragmentor voltage from 20 V to 150 V in 10 V steps. Continuously monitor the ratio of the core ion ( m/z 139.02) to the intact precursor ( m/z 210.09).

    • Validation Criterion: The system is validated for ISF-MS/MS only when the abundance of the m/z 139.02 core ion exceeds the m/z 210.09 precursor by a 3:1 ratio. Lock the fragmentor voltage at this optimized threshold (typically between 110 V and 130 V depending on the instrument geometry).

Phase 2: Tandem Mass Spectrometry (MS/MS)
  • Precursor Isolation: Configure Quadrupole 1 (Q1) to isolate the ISF-generated core ion at m/z 139.02 using a narrow isolation window (1.0 Da) to exclude isobaric matrix interferences.

  • Collisional Activation: Route the isolated ions into the collision cell. Apply a Normalized Collision Energy (NCE) sweep from 20% to 40% using Argon as the collision gas. Causality: A sweep ensures sufficient energy is deposited to drive both the primary radical loss and the secondary neutral loss.

  • Fragment Acquisition: Set Quadrupole 3 (Q3) to scan from m/z 50 to 150. Extract the chromatograms for the diagnostic secondary transitions: 139.02→124.00 (quantifier) and 139.02→96.00 (qualifier) for downstream bioanalytical MRM assay development.

References

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine Hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Assessment and Classification

Under the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the presence of the pyrrolidine moiety, which can be flammable and corrosive, and the potential for the overall molecule to be harmful if swallowed or in contact with skin, it is prudent to manage this compound as hazardous waste.[1][2][3][4][5]

Table 1: Potential Hazard Classification

Hazard CharacteristicPotential for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochlorideJustification
Ignitability PossiblePyrrolidine is a flammable liquid.[1][2][4]
Corrosivity PossiblePyrrolidine derivatives can be corrosive.[2][4]
Reactivity Low (unless mixed with incompatible materials)Avoid mixing with strong oxidizing agents, acids, or bases.[6]
Toxicity LikelyHarmful if swallowed, in contact with skin, or inhaled.[3][5][7]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is non-negotiable when handling and disposing of chemical waste.[8] This establishes a primary barrier against accidental exposure.

  • Gloves: Chemically resistant gloves, such as nitrile gloves, are required to prevent skin contact.[4][8]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[4][8]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[8]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[6][9] Do not dispose of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride down the drain or in regular trash.[8][10]

Experimental Protocol: Waste Collection

  • Designated Waste Container: Obtain a dedicated, chemically compatible, and clearly labeled hazardous waste container.[8] The container should be in good condition and have a secure, tight-fitting lid.[6]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride".[6][8] Include the approximate concentration and quantity of the waste.

  • Waste Collection:

    • Solid Waste: Collect any solid waste containing the compound, including contaminated consumables like pipette tips, gloves, and weighing paper, in the designated container.[8]

    • Liquid Waste: If the compound is in solution, collect it in a compatible liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[6][9]

  • Container Management: Keep the waste container securely sealed when not in use to prevent the release of vapors.[6][8] Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[8][11]

Diagram 1: Waste Disposal Decision Workflow

A Start: Have 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride waste B Is it solid or liquid? A->B C Solid Waste (e.g., contaminated consumables) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Place in a labeled, compatible solid hazardous waste container C->E F Place in a labeled, compatible liquid hazardous waste container D->F G Is the container full? E->G F->G H Seal container and store in designated hazardous waste accumulation area G->H Yes J Continue collecting waste G->J No I Contact Environmental Health & Safety (EHS) for pickup and disposal H->I

Caption: Decision workflow for segregating and containerizing waste.

Disposal of Empty Containers

Empty containers that once held 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride must also be managed properly to remove any residual chemical.

  • Triple Rinsing: For containers that held acutely hazardous waste (P-list chemicals), the first three rinses must be collected as hazardous waste.[12] While this compound is not explicitly P-listed, adopting this best practice is a conservative and safe approach.

  • Rinsate Collection: The rinsate from the first rinse of any hazardous chemical container must be collected and disposed of as hazardous waste.[12]

  • Final Disposal: After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines, which may allow for disposal as regular trash.[10]

Spill Management

In the event of a spill, a prompt and safe response is critical.

  • Evacuate and Secure: Evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1][8]

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable decontamination solution.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[8]

Final Disposal Procedures

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Institutional EHS: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8]

  • Documentation: Ensure all required documentation is completed to track the hazardous waste from its point of generation to its final disposal, in accordance with the "cradle-to-grave" management system of the RCRA.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • Hazardous Waste Recycling. US EPA.
  • Pyrrolidine - HAZARD SUMMARY. NJDOH.
  • Steps in Complying with Regul
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione. Benchchem.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • SAFETY D
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • Safety Data Sheet - trans-2-[3-(1-Pyrrolidinyl)-1-p-tolylpropenyl]pyridinehydrochloride. Spectrum Chemical.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • SAFETY DATA SHEET - 4-Methoxyphenol. Fisher Scientific.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Pyrrolidine-1-carbonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - Unknown Pyrrolidine Deriv

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Handling

A Researcher's Guide to the Safe Handling of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride

In the fast-paced environment of drug discovery and development, the ability to safely handle novel chemical compounds is paramount. This guide provides essential, experience-driven safety and logistical information for...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the ability to safely handle novel chemical compounds is paramount. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals working with 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride. By moving beyond a simple checklist and understanding the why behind each safety protocol, we can foster a laboratory environment where scientific innovation and personal safety are mutually reinforcing.

Core Principles: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride may not be readily available, a robust safety plan can be developed by examining its structural components. The pyrrolidine ring, a common motif in medicinal chemistry, and the organosulfur linkage, necessitate a cautious approach. General safety protocols for pyrrolidine derivatives and other heterocyclic compounds should be followed, assuming the substance may be harmful if inhaled, ingested, or absorbed through the skin.[1][2]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The level of protection should be tailored to the specific task and the scale of the operation.

OperationRecommended PPE
Weighing and Aliquoting (Solid) Double nitrile gloves, chemical safety goggles, and a lab coat. In the absence of a ventilated enclosure, an N95 respirator is required.[3][4]
Solution Preparation and Transfers Nitrile gloves, chemical safety goggles, and a chemical-resistant lab coat. All operations should be performed in a certified chemical fume hood.
Spill Cleanup Nitrile gloves, chemical safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[2]

Expert Insight: Double-gloving provides an added layer of protection against potential tears and permeation. Always inspect gloves for any signs of degradation before use.[2] For tasks with a higher risk of splashing, a face shield worn over safety goggles offers superior protection.

Operational Blueprint: From Storage to Disposal

A clear and logical workflow is critical for minimizing the risk of accidental exposure and ensuring the integrity of your research.

Figure 1. A streamlined workflow for the lifecycle of a laboratory chemical.

Procedural Guidance:

  • Storage: Upon receipt, store 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Ensure the container is tightly sealed.[5][6]

  • Handling: All manipulations, including weighing and solution preparation, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][9]

  • First Aid: In case of accidental exposure, follow standard first-aid procedures.

    • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[6]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][6][9]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][8][9]

Spill Response and Waste Disposal: A Commitment to Environmental Responsibility

Accidents can happen, but with a clear plan, their impact can be minimized.

Spill Cleanup:

  • Small Spills: For minor spills, absorb the material with an inert substance like vermiculite or sand.[1] Collect the contaminated material in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and notify your institution's environmental health and safety (EHS) office immediately.[2]

Waste Disposal:

All waste containing 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride must be treated as hazardous waste.

Waste_Segregation Waste Generated Waste Solid Solid Waste (Contaminated PPE, etc.) Waste->Solid Liquid Liquid Waste (Solvents, reaction mixtures) Waste->Liquid Sharps Contaminated Sharps (Needles, glassware) Waste->Sharps Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container

Figure 2. A visual guide to the proper segregation of laboratory waste.

Disposal Protocol:

  • Segregation: Do not mix different types of waste.[10] Keep halogenated and non-halogenated solvent wastes in separate, clearly labeled containers.[11]

  • Labeling: All waste containers must be clearly labeled with their contents.[11]

  • Disposal: Dispose of all chemical waste through your institution's EHS-approved channels.[11] Never pour chemical waste down the drain.[2][11]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer and more effective research environment for yourself and your colleagues.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, April 24). Safety Data Sheet: (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • University of Aveiro, Department of Chemistry. Laboratory Waste Disposal. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). Personal Protective Equipment. Retrieved from [Link]

  • Biosolve. (2024, July 9). Safety data sheet: Pyrrolidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • The University of Tokyo, Environmental Science Center. Chemically hazardous waste. Retrieved from [Link]

  • The University of Tokyo, Environmental Science Center. Guide for Chemical Substances and Laboratory Wastes. Retrieved from [Link]

  • Medicom. (2023, October 3). Pesticides PPE - Choosing the right personal protective equipment. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Forsberg, K., & Keith, L. H. (1995).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

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